Technical Documentation Center

(3,5-Dichlorophenyl)difluoroacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,5-Dichlorophenyl)difluoroacetic acid
  • CAS: 1260762-88-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of (3,5-Dichlorophenyl)difluoroacetic acid

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dichlorophenyl)difluoroacetic Acid Abstract (3,5-Dichlorophenyl)difluoroacetic acid (CAS No. 1260762-88-6) is a halogenated aromatic carboxylic acid.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dichlorophenyl)difluoroacetic Acid

Abstract

(3,5-Dichlorophenyl)difluoroacetic acid (CAS No. 1260762-88-6) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a dichlorinated phenyl ring directly attached to a difluoroacetic acid moiety, suggests unique chemical characteristics relevant to medicinal chemistry and material science. The presence of multiple halogen atoms significantly influences its electronic properties, acidity, lipophilicity, and metabolic stability, making it an intriguing building block for drug development professionals. This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical principles and detailed experimental protocols for its characterization. We will explore its chemical identity, predictable properties based on structural analogs, and the methodologies required for empirical validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. (3,5-Dichlorophenyl)difluoroacetic acid is defined by its specific molecular structure and corresponding identifiers.

  • IUPAC Name: (3,5-Dichlorophenyl)difluoroacetic acid

  • CAS Number: 1260762-88-6[1]

  • Molecular Formula: C₈H₄Cl₂F₂O₂[1][2]

  • Molecular Weight: 241.02 g/mol [1]

  • SMILES Code: O=C(O)C(F)(F)C1=CC(Cl)=CC(Cl)=C1[1]

Caption: Chemical structure of (3,5-Dichlorophenyl)difluoroacetic acid.

Summary of Physicochemical Properties

This table summarizes the known and predicted physicochemical properties of (3,5-Dichlorophenyl)difluoroacetic acid. Properties for the parent compound, difluoroacetic acid, are included for comparative analysis.

Property(3,5-Dichlorophenyl)difluoroacetic acidDifluoroacetic acid (for comparison)Data Source / Rationale
Molecular Weight 241.02 g/mol 96.03 g/mol [3][4][5]Calculated[1]
Appearance Solid (Predicted)Colorless Liquid[3]High molecular weight and aromaticity suggest a solid state at room temperature.
Boiling Point Not Available132-134 °C[3][6]Expected to be significantly higher due to increased mass and intermolecular forces.
Melting Point Not Available-1 °C[3][6]Expected to be significantly higher than the parent acid.
Water Solubility Low to Moderate (Predicted)Miscible[3]The nonpolar dichlorophenyl group will decrease water solubility compared to the parent acid.
pKa < 1.3 (Predicted)~1.3[6]The strong inductive electron-withdrawing effect of the 3,5-dichlorophenyl group is expected to further acidify the carboxyl group.
LogP (Octanol/Water) > -0.11 (Predicted)-0.11[7]The addition of the dichlorophenyl group will increase lipophilicity.

In-Depth Physicochemical Analysis

Acidity and pKa

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (carboxylate anion). For (3,5-Dichlorophenyl)difluoroacetic acid, two key structural features contribute to a predicted high acidity:

  • α,α-Difluoro Substitution: Fluorine is the most electronegative element. The two fluorine atoms on the alpha-carbon exert a powerful inductive electron-withdrawing effect (-I effect), which stabilizes the negative charge of the carboxylate anion upon deprotonation. This is evidenced by the low pKa of difluoroacetic acid itself (~1.3), which is significantly more acidic than acetic acid (pKa ~4.8).[6][8]

  • 3,5-Dichlorophenyl Group: The chlorine atoms on the phenyl ring also exert an electron-withdrawing inductive effect. This effect further delocalizes and stabilizes the negative charge on the carboxylate, leading to an even stronger acid. Therefore, the pKa of the title compound is confidently predicted to be lower than that of difluoroacetic acid.

Solubility Profile

A compound's solubility is governed by the balance of its polar and nonpolar functionalities.

  • Aqueous Solubility: While the difluoroacetic acid moiety is highly polar and hydrophilic, the large, nonpolar 3,5-dichlorophenyl group is hydrophobic. This duality suggests that the compound will have limited to moderate solubility in water. It will likely be more soluble in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt.

  • Organic Solubility: The presence of the aromatic ring suggests good solubility in a range of organic solvents, from polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile to less polar solvents like Dichloromethane and Ethyl Acetate.[9]

Spectroscopic Profile

The spectroscopic signature of a molecule provides a definitive fingerprint for its identification and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, one would anticipate two distinct signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.[10]

    • ¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon, the alpha-carbon (split by the two fluorine atoms), and the carbons of the dichlorophenyl ring.

    • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the aromatic protons, or a more complex pattern depending on the coupling constants.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[11] Key expected absorption bands include:

    • O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of a carboxylic acid dimer.[12]

    • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]

    • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1730 cm⁻¹.[11]

    • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

    • C-Cl Stretch: Absorptions in the lower frequency region of the fingerprint, typically 800-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The mass spectrum should show a molecular ion [M]⁻ or [M-H]⁻ peak corresponding to the molecular weight.

    • Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) would be a definitive indicator of the compound's identity.

    • Fragmentation: Common fragmentation pathways would include the loss of COOH (45 Da) and subsequent fragmentations of the dichlorophenyl ring.

Experimental Characterization Workflows

To empirically validate the predicted properties, a series of standardized experiments are required. The following protocols outline the necessary steps.

experimental_workflow cluster_synthesis Material Acquisition cluster_characterization Physicochemical Characterization cluster_spectroscopy_detail Spectroscopy Suite cluster_reporting Data Consolidation start Obtain (3,5-Dichlorophenyl)difluoroacetic acid pka pKa Determination (Potentiometric Titration) start->pka solubility Solubility Assay (Shake-Flask Method) start->solubility spectroscopy Spectroscopic Analysis start->spectroscopy pka_result pka_result pka->pka_result Acidity Constant sol_result sol_result solubility->sol_result Solubility Data spec_result spec_result spectroscopy->spec_result Structural Confirmation nmr NMR (¹H, ¹³C, ¹⁹F) spectroscopy->nmr ir FT-IR spectroscopy->ir ms LC-MS spectroscopy->ms end Technical Data Sheet pka_result->end sol_result->end spec_result->end

Caption: Workflow for the comprehensive physicochemical characterization of the target compound.

Protocol 1: pKa Determination by Potentiometric Titration
  • Objective: To experimentally determine the acid dissociation constant (pKa).

  • Principle: A solution of the acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at which the acid is half-neutralized.

  • Methodology:

    • Preparation: Accurately weigh approximately 10-20 mg of (3,5-Dichlorophenyl)difluoroacetic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water:methanol).

    • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Calibrate a pH electrode and place it in the solution. Use a magnetic stirrer for continuous mixing.

    • Titration: Titrate the solution with a standardized 0.01 M NaOH solution using a calibrated burette. Record the pH after each incremental addition of the titrant.

    • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Protocol 2: Solubility Determination (Shake-Flask Method)
  • Objective: To determine the solubility of the compound in water and selected organic solvents.

  • Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

    • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

    • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a calibrated analytical technique, such as HPLC-UV.

    • Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Applications in Research and Development

While specific applications for (3,5-Dichlorophenyl)difluoroacetic acid are not extensively documented, its structural motifs are highly relevant in modern drug discovery.

  • Bioisosteric Replacement: The difluoroacetic acid group can serve as a bioisostere for a standard carboxylic acid. The fluorine atoms can modulate pKa, improve metabolic stability by blocking oxidative metabolism at the alpha-position, and enhance binding affinity through favorable electrostatic interactions.

  • Fragment-Based Drug Discovery: As a halogenated aromatic fragment, this compound could be a valuable starting point in screening campaigns to identify binders for various biological targets.

  • Intermediate for Complex Synthesis: It serves as a specialized building block for creating more complex molecules, particularly in the synthesis of agrochemicals or pharmaceuticals where the 3,5-dichlorophenyl moiety is a required pharmacophore. For instance, related dichlorophenyl derivatives are key intermediates in the synthesis of important pharmaceutical agents.[13]

Safety and Handling

No specific safety data sheet is available for (3,5-Dichlorophenyl)difluoroacetic acid. However, based on its structure and data for related compounds like difluoroacetic acid, the following precautions are essential:

  • Hazard Class: Assumed to be a corrosive and toxic compound. Difluoroacetic acid is known to cause severe skin burns and eye damage.[14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be neutralized with a suitable base before disposal.[3]

References

Sources

Exploratory

The Aryldifluoroacetic Acid Scaffold: A Technical Guide to the Bioisosteric Applications of (3,5-Dichlorophenyl)difluoroacetic Acid in Drug Design

Abstract In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups—a practice known as bioisosteric replacement—is a cornerstone of successful drug development. The carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups—a practice known as bioisosteric replacement—is a cornerstone of successful drug development. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often introduces challenges related to poor membrane permeability, rapid metabolism, and undesirable pharmacokinetic profiles. This technical guide provides an in-depth examination of the (3,5-Dichlorophenyl)difluoroacetic acid moiety as a non-classical bioisostere for carboxylic acids. We will explore the unique physicochemical properties conferred by the gem-difluoro and dichlorophenyl functionalities, grounded in a detailed case study of its application in the design of potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inhibitors for the treatment of autoimmune diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric strategies in lead optimization.

Introduction: The Strategic Imperative for Carboxylic Acid Bioisosteres

The carboxylic acid group is a stalwart of drug design, capable of forming potent hydrogen bonds and salt-bridge interactions with biological targets.[1][2] However, its ionizable nature at physiological pH often renders it a metabolic and pharmacokinetic liability. Molecules containing this group can suffer from limited cell penetration, high plasma protein binding, and susceptibility to phase II metabolism via acyl-glucuronidation, which can sometimes lead to reactive metabolites.[3][4]

To mitigate these issues while preserving the essential binding interactions, medicinal chemists employ bioisosteres—functional groups with similar steric and electronic properties.[5][6] The gem-difluoroacetic acid moiety has emerged as a compelling non-classical bioisostere. The two fluorine atoms, due to their strong electron-withdrawing inductive effect, significantly lower the pKa of the acid compared to its non-fluorinated analogue, ensuring it remains ionized and capable of mimicking a carboxylate's key interactions.[6][7] Simultaneously, the replacement of C-H bonds with metabolically robust C-F bonds can block oxidative metabolism at the α-carbon, enhancing the compound's stability.[8][9][10]

This guide focuses specifically on the (3,5-Dichlorophenyl)difluoroacetic acid moiety, a scaffold that combines the benefits of α,α-difluorination with the unique contributions of a dichlorinated aromatic ring.

Part 1: Physicochemical Profile and Rationale for Use

The selection of the (3,5-Dichlorophenyl)difluoroacetic acid moiety is a deliberate choice designed to impart a specific constellation of properties to a parent molecule.

  • Acidity Modulation (pKa): The primary role of the gem-difluoro group is to increase the acidity of the carboxylic acid. The pKa of difluoroacetic acid itself is approximately 1.33, significantly lower than acetic acid (~4.76).[6] This ensures that the group is predominantly in its anionic, carboxylate-like state at physiological pH, allowing it to engage in similar ionic and hydrogen-bonding interactions as the carboxylate it replaces.

  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[8] Introducing gem-difluoro groups at a metabolically susceptible position, such as the alpha-carbon of a carboxylic acid, effectively "shields" it from oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[9][10]

  • Lipophilicity and Binding Interactions: The 3,5-dichlorophenyl group serves a dual purpose. Firstly, it significantly increases the lipophilicity of the moiety, which can enhance membrane permeability and tune the overall solubility profile of the drug candidate. Secondly, the chlorine atoms can act as halogen bond donors.[11] A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[12][13] This interaction, comparable in strength to a classical hydrogen bond, can provide an additional affinity anchor, enhancing potency and selectivity.[5]

Table 1: Comparative Physicochemical Properties
PropertyStandard Carboxylic Acid (e.g., Phenylacetic Acid)(3,5-Dichlorophenyl)difluoroacetic Acid MoietyRationale for Bioisosteric Replacement
Acidity (pKa) ~4.3Significantly lower (estimated 1.0-1.5)Ensures ionization at physiological pH to mimic carboxylate interactions.
Metabolic Stability Susceptible to α-oxidationHighly resistant to α-oxidationBlocks a key metabolic liability, increasing compound half-life.[10]
Binding Interactions H-bonding, IonicH-bonding, Ionic, Halogen BondingPotential for additional high-affinity halogen bonds to improve potency.[11][12]
Lipophilicity (LogP) ModerateHighModulates permeability and can be tuned for optimal ADME properties.

Part 2: Case Study: Inhibition of RORγt in Autoimmune Disease

A compelling application of the (3,5-Dichlorophenyl)difluoroacetic acid scaffold is found in the development of inverse agonists for the nuclear receptor RORγt.

Background on RORγt

RORγt is the master transcription factor responsible for the differentiation of pro-inflammatory Th17 cells.[8][14] These cells produce cytokines like IL-17A, which are major drivers of pathology in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[13][15] Therefore, inhibiting the transcriptional activity of RORγt with a small molecule inverse agonist is a highly validated therapeutic strategy for these conditions.[7][11]

Bioisosteric Replacement in Action

In the pursuit of novel RORγt inhibitors, researchers identified lead compounds containing a traditional carboxylic acid. While potent, these compounds often possess suboptimal pharmacokinetic properties. A patent from Lycera Corp. (WO2018090011A1) discloses a series of compounds where a carboxylic acid has been replaced with the (3,5-Dichlorophenyl)difluoroacetic acid moiety to create potent RORγt inverse agonists.

The core logic of this bioisosteric replacement is visualized below.

G cluster_0 Problem Identification cluster_1 Observed Issues cluster_2 Proposed Solution cluster_3 Outcome cluster_4 Achieved Improvements Lead Lead Compound (with Carboxylic Acid) Issues Pharmacokinetic Liabilities Lead->Issues Replacement Bioisosteric Replacement with (3,5-Dichlorophenyl)difluoroacetic Acid Moiety Lead->Replacement P1 Poor Cell Permeability P2 Metabolic Instability P3 Suboptimal PK Profile Improved Improved Candidate (RORγt Inverse Agonist) Replacement->Improved Solutions Improved Properties Improved->Solutions S1 Enhanced Potency (Halogen Bonding) S2 Blocked α-Oxidation S3 Maintained Acidic Interaction (Low pKa)

Figure 1: Logic of Bioisosteric Replacement for RORγt Inhibitors.
Results and Data

The patent provides data for several example compounds. The replacement strategy proved successful, yielding compounds with potent inhibitory activity against RORγt. The activity is typically measured in a functional assay that quantifies the compound's ability to inhibit RORγt-mediated gene transcription.

Table 2: Biological Activity of RORγt Inhibitors Containing the (3,5-Dichlorophenyl)difluoroacetic Acid Moiety
Compound Example (from WO2018090011A1)RORγt IC₅₀ (nM)
Example 104.8
Example 1112.1
Example 1210.4
Example 1311.2
Example 201.8
Example 211.7

Data extracted from patent WO2018090011A1. IC₅₀ values represent the concentration for 50% inhibition in a RORγt reporter gene assay.

The low nanomolar IC₅₀ values for compounds like Examples 20 and 21 demonstrate the successful application of this moiety. The (3,5-Dichlorophenyl)difluoroacetic acid group effectively mimics the necessary acidic interaction with the receptor's ligand-binding pocket while the overall scaffold achieves high-affinity binding, likely enhanced by the properties of the dichlorophenyl ring.

Part 3: Synthetic and Experimental Protocols

A key advantage of this approach is the availability of established synthetic routes. The following sections provide a representative synthetic protocol and a standard workflow for evaluating such compounds.

Representative Synthetic Protocol

The synthesis of the target RORγt inhibitors involves the coupling of the (3,5-Dichlorophenyl)difluoroacetic acid moiety with a core amine scaffold. The following is a generalized, step-by-step methodology based on procedures described in the reference patent.

Step 1: Activation of (3,5-Dichlorophenyl)difluoroacetic acid

  • To a solution of (3,5-Dichlorophenyl)difluoroacetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.

Step 2: Amide Coupling Reaction

  • To the solution from Step 1, add the core amine scaffold (e.g., a piperidine-based intermediate, 1.05 eq) dissolved in a minimal amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the final compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and LC-MS.

Experimental Workflow for Compound Evaluation

The evaluation of a new drug candidate follows a logical progression from initial synthesis to detailed biological characterization.

G cluster_ADME ADME Assays A Compound Synthesis (Amide Coupling) B Structural Confirmation (NMR, LC-MS) A->B C In Vitro RORγt Assay (e.g., Reporter Gene Assay) B->C D Determine IC₅₀ C->D E Assess Selectivity (vs. RORα, RORβ) D->E G Cell-Based Assays (e.g., Th17 Differentiation Assay) D->G E->G F In Vitro ADME Profiling F->G F1 Metabolic Stability (Liver Microsomes) F2 Permeability (e.g., PAMPA) H Lead Optimization G->H

Figure 2: General Experimental Workflow for RORγt Inhibitor Evaluation.

Conclusion and Future Outlook

The (3,5-Dichlorophenyl)difluoroacetic acid moiety stands as an exemplary tool in the medicinal chemist's arsenal for advanced lead optimization. As demonstrated in the context of RORγt inhibitors, this scaffold successfully addresses the common liabilities of carboxylic acids by enhancing metabolic stability and modulating acidity, while simultaneously offering the potential for improved potency through halogen bonding interactions. This strategic combination of fluorine chemistry and halogen bond-directed design allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As drug discovery programs continue to tackle increasingly challenging biological targets, the rational application of such multi-functional bioisosteres will be paramount to developing safer, more effective therapeutics.

References

  • Guendisch, U., Weiss, J., Ecoeur, F., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Immune network, 12(5), 178–183. Available from: [Link]

  • Hall, A., & Tice, C. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653. Available from: [Link]

  • Jetten, A. M., & Cook, D. N. (2020). (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 60, 371–390. Available from: [Link]

  • Dugger, J. W., & Harki, D. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (Note: This is a forward-looking citation based on search result[9], actual publication details may vary). Available from: [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • Withers, J. B., Su, Z., Gay, B., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(11), e0258333. Available from: [Link]

  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. Available from: [Link]

  • Fauber, B. P., & Suto, R. K. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery Today, 27(4), 1045-1053. Available from: [Link]

  • Lu, Y., Wang, Y., & Zhu, W. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375–383. Available from: [Link]

  • Douglas, K. L., & Bloom, S. L. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. (Note: This is a forward-looking citation based on search result[5], actual publication details may vary). Available from: [Link]

  • Wang, Y., Su, M., & Xiong, X. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3163. Available from: [Link]

  • Zhang, J., & Salter-Cid, L. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Journal of Biological Chemistry, 298(3), 101655. Available from: [Link]

  • Wikipedia contributors. (2023, August 12). Difluoroacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Horgan, C., & Scully, P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29. Available from: [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. (Note: This is a forward-looking citation based on search result, actual publication details may vary). Available from: [Link]

  • Lycera Corp. (2018). Compounds for the treatment of RORgamma-mediated diseases. Patent WO2018090011A1.
  • Uddin, M. J., & Thangapandian, S. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences and Research, 14(12). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategies for the Esterification of (3,5-Dichlorophenyl)difluoroacetic Acid

Introduction: The Challenge and Significance (3,5-Dichlorophenyl)difluoroacetic acid is a valuable building block in medicinal chemistry and materials science. The unique combination of a difluoromethyl group and a dichl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance

(3,5-Dichlorophenyl)difluoroacetic acid is a valuable building block in medicinal chemistry and materials science. The unique combination of a difluoromethyl group and a dichlorinated phenyl ring imparts specific steric and electronic properties, such as enhanced metabolic stability and altered lipophilicity, to parent molecules. The conversion of this carboxylic acid to its corresponding esters is a critical transformation for creating prodrugs, modulating biological activity, and synthesizing advanced chemical intermediates.

However, the esterification of (3,5-Dichlorophenyl)difluoroacetic acid is not trivial. The molecule presents a dual challenge for chemists:

  • Steric Hindrance: The presence of two chlorine atoms in the meta positions creates significant steric bulk around the carboxylic acid group, which can impede the approach of an alcohol nucleophile.

  • Electronic Effects: The two strongly electron-withdrawing fluorine atoms on the α-carbon increase the acidity of the carboxylic acid proton but can also influence the electrophilicity of the carbonyl carbon.

Classical high-temperature, acid-catalyzed methods like the Fischer-Speier esterification can be sluggish and may require harsh conditions, potentially leading to side reactions or decomposition of sensitive substrates.[1] Therefore, milder and more efficient coupling methods are often required. This guide provides detailed protocols and mechanistic insights for two powerful, field-proven methods for the synthesis of esters from this challenging substrate: the Steglich Esterification and the Mitsunobu Reaction.

General Experimental Workflow

The successful synthesis and isolation of the target ester follows a logical progression of steps. Each protocol detailed below will fit into this general framework, which ensures reproducibility and high purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep Reagent & Glassware Preparation (Drying) setup Reaction Setup (Inert Atmosphere) prep->setup 1. Combine Reagents monitor Reaction Monitoring (TLC, GC-MS, LC-MS) setup->monitor 2. Stir at Temp workup Aqueous Work-up & Extraction monitor->workup 3. Quench Reaction purify Purification (Chromatography/Distillation) workup->purify 4. Isolate Crude char Characterization (NMR, HRMS, IR) purify->char 5. Obtain Pure Ester

Figure 1: General workflow for ester synthesis.

Method 1: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[2] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[3] The key to its success with sterically hindered substrates is the use of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), which dramatically accelerates the reaction and suppresses side reactions.[4][5]

Scientific Rationale

The reaction proceeds via a highly reactive O-acylisourea intermediate formed between the carboxylic acid and DCC.[4] In the absence of DMAP, this intermediate can slowly rearrange to a stable N-acylurea, which is a common side product in carbodiimide-mediated couplings.[2] DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt.[4] This new intermediate is extremely electrophilic and readily undergoes reaction with even sterically hindered alcohols to furnish the desired ester, regenerating the DMAP catalyst in the process.

G start (3,5-diClPh)CF₂COOH + DCC o_acyl O-Acylisourea Intermediate Reactive start->o_acyl Activation acyl_pyr N-Acylpyridinium Salt Highly Electrophilic o_acyl:f0->acyl_pyr DMAP Interception dcu Dicyclohexylurea (DCU) Precipitate o_acyl->dcu Water Elimination n_acyl N-Acylurea Side Product o_acyl->n_acyl 1,3-Rearrangement (Slow, No DMAP) dmap {DMAP | Nucleophilic Catalyst} ester (3,5-diClPh)CF₂COOR + Regenerated DMAP acyl_pyr:f0->ester Alcohol Attack alcohol {R-OH | Alcohol}

Figure 2: Mechanism of the Steglich Esterification.

Detailed Protocol

Materials:

  • (3,5-Dichlorophenyl)difluoroacetic acid

  • Alcohol of choice (e.g., Ethanol, 1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (3,5-Dichlorophenyl)difluoroacetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration with respect to the carboxylic acid).

  • Initiation: Cool the solution to 0 °C using an ice-water bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) should begin to form.[2] Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: a. Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide variety of functional groups, including esters.[6] It proceeds under mild, neutral conditions and is renowned for causing a complete inversion of stereochemistry at the alcohol's chiral center, a key feature in asymmetric synthesis.[7][8] For this application, it serves as an excellent alternative for coupling the carboxylic acid with a desired alcohol.

Scientific Rationale

The reaction is a redox-coupled process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] The mechanism begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[6] This betaine is a strong base and deprotonates the carboxylic acid. The alcohol then adds to the activated phosphorus center, forming an oxyphosphonium salt and displacing the hydrazine byproduct.[9] In the final, rate-determining step, the carboxylate anion acts as a nucleophile, displacing the activated alcohol via an Sₙ2 mechanism to form the ester and triphenylphosphine oxide.[8]

G reagents PPh₃ + DEAD betaine Betaine Intermediate P⁺-N⁻ reagents->betaine 1. Attack ion_pair Ion Pair [PPh₃-N-NH-DEAD]⁺ [(3,5-diClPh)CF₂COO]⁻ betaine:f0->ion_pair 2. Proton Transfer acid {(3,5-diClPh)CF₂COOH} oxyphos Alkoxyphosphonium Salt Excellent Leaving Group ion_pair->oxyphos 3. Alcohol Addition alcohol {R-OH | Alcohol} ester (3,5-diClPh)CF₂COOR + PPh₃=O + Hydrazine oxyphos:f0->ester 4. SN2 Attack by Carboxylate

Sources

Application

Strategic Incorporation of (3,5-Dichlorophenyl)difluoroacetic Acid into Peptidomimetics

Application Note & Protocol Guide Abstract & Strategic Rationale The incorporation of (3,5-Dichlorophenyl)difluoroacetic acid (DCDFA) into peptidomimetics represents a high-impact strategy for modulating potency, metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

The incorporation of (3,5-Dichlorophenyl)difluoroacetic acid (DCDFA) into peptidomimetics represents a high-impact strategy for modulating potency, metabolic stability, and physicochemical properties.[1] This moiety is not merely a lipophilic capping group; it functions as a bioisostere for phosphate groups (


)  and 

-keto acids
, making it critical in the design of inhibitors for protein tyrosine phosphatases (e.g., PTP1B) and SH2 domain binders.[1]

Key Physicochemical Advantages:

  • Acidity Modulation: The gem-difluoro (

    
    ) group exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), lowering the pK
    
    
    of the carboxylic acid to ~1.0–1.2 (compared to ~4.8 for acetic acid).[1] This mimics the first ionization state of a phosphate group.[2]
  • Metabolic Blockade: The

    
    -fluorination prevents metabolic oxidation at the benzylic position, a common clearance pathway for phenylacetic acid derivatives.
    
  • Lipophilicity & Permeability: The 3,5-dichlorophenyl ring enhances hydrophobic interactions within the target active site (e.g., the aryl-phosphate binding pocket), while the

    
     group increases lipophilicity relative to a methylene linker, improving membrane permeability.
    
Chemical Properties & Handling[2][3][4]
PropertyValue / DescriptionImpact on Protocol
Molecular Formula

-
pK

~1.1 (Predicted)Critical: The acid is fully deprotonated at standard coupling pH.[1] Activation requires specific handling.[2][1]
Solubility DMSO, DMF, MeOHSoluble in polar aprotic solvents used in SPPS.[2]
Reactivity High Electrophilicity of Activated CarbonylThe activated ester/chloride is highly reactive but prone to hydrolysis.[2] Anhydrous conditions are mandatory.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Target: N-terminal capping of a resin-bound peptide.[1]

Rationale: Standard carbodiimide couplings (EDC/DIC) are often inefficient for


-difluoro acids due to the low pK

of the carboxylate, which reduces its nucleophilicity towards the coupling reagent O-acylisourea intermediate. HATU/HOAt is the preferred method to drive the equilibrium toward the active ester.[2]

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).[1]

  • (3,5-Dichlorophenyl)difluoroacetic acid (3.0 equiv).[2][1]

  • HATU (2.9 equiv).[2][1]

  • HOAt (3.0 equiv) – Crucial for suppressing racemization and enhancing rate.[2][1]

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equiv).[2][1]

  • DMF (Anhydrous).[2][1]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is washed thoroughly (

      
       DMF, 
      
      
      
      DCM,
      
      
      DMF).[2]
    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[2][1] A positive result (blue/purple) confirms free amine availability.[2][1]

  • Activation (Pre-activation is discouraged):

    • Note: Unlike standard amino acids, pre-activating highly acidic species can lead to rapid hydrolysis if trace water is present.[2] In situ activation is preferred.[2][1]

    • Dissolve the Acid , HATU , and HOAt in minimal anhydrous DMF.[2]

  • Coupling Reaction:

    • Add the DMF solution to the resin.[2]

    • Immediately add DIPEA .[2][1]

    • Mechanism:[2][1][3] The base deprotonates the acid (if not already) and the amine.[2] The acid attacks HATU to form the OAt-active ester.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Optimization: For sterically hindered amines (e.g., N-methylated residues), extend time to 6 hours or perform a double coupling.[1]

  • Monitoring:

    • Draw a small aliquot of resin.[2] Wash with DCM.[2][1]

    • Perform Kaiser/Chloranil test.[2][1]

    • Success Criteria: The test must be negative (colorless/yellow), indicating complete consumption of the amine.[2]

  • Washing:

    • Drain the reaction vessel.[2]

    • Wash with DMF (

      
       min) to remove excess HATU (which can cause capping in subsequent steps if not removed, though this is the final step here).[2][1]
      
    • Wash with DCM (

      
       min) to prepare for cleavage.[2][1]
      
Protocol B: Solution-Phase Acid Chloride Activation

Target: Large-scale synthesis or difficult couplings where HATU fails.[1]

Rationale: The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic.[2] Converting the acid to an acid chloride generates a potent acylating agent.[2]

  • Acid Chloride Formation:

    • Dissolve (3,5-Dichlorophenyl)difluoroacetic acid (1.0 equiv) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.[2][1]

    • Add a catalytic amount of DMF (1-2 drops).[1] Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.[2]
    • Stir at RT for 2 hours.

    • Evaporate solvent and excess oxalyl chloride under reduced pressure.[2] Caution: Product is volatile.[2][1]

  • Coupling:

    • Redissolve the crude acid chloride in DCM.[2]

    • Add to a solution of the amine (1.0 equiv) and Pyridine or TEA (2.0 equiv) in DCM at 0°C.

    • Warm to RT and stir for 1 hour.

    • Workup: Wash with 1N HCl (to remove pyridine), sat.[2][1]

      
      , and Brine.[2]
      
Mechanism of Action & Design Logic

The following diagram illustrates the decision matrix for coupling and the pharmacophore logic for PTP1B inhibition.

G Start Target: Incorporate (3,5-Dichlorophenyl)difluoroacetic acid Decision Select Coupling Strategy Start->Decision MethodA Method A: HATU/HOAt (Standard SPPS) Decision->MethodA Resin-bound / Small Scale MethodB Method B: Acid Chloride (Solution Phase / Difficult) Decision->MethodB Scale-up / Steric Bulk Mechanism Pharmacophore Logic (PTP1B Inhibition) MethodA->Mechanism MethodB->Mechanism Bioisostere CF2 Group: - Mimics Phosphate Oxygen - Lowers pKa (~1.1) - Blocks Metabolism Mechanism->Bioisostere Pocket 3,5-Cl2-Phenyl: - Fills Hydrophobic Pocket - Pi-Stacking Interactions Mechanism->Pocket Outcome High Potency Metabolically Stable Peptidomimetic Bioisostere->Outcome Pocket->Outcome

Caption: Workflow for synthetic incorporation and pharmacophore rationale for PTP1B inhibition.

Quality Control & Characterization

Self-Validating the Synthesis:

  • 
     NMR Spectroscopy (The Gold Standard): 
    
    • Diagnostic Signal: The

      
       group typically appears as a singlet (or AB quartet if chiral center nearby) around -100 to -110 ppm  (relative to 
      
      
      
      ).[2][1]
    • Validation: A shift of ~2-5 ppm is often observed upon conversion from the free acid to the amide. Monitor the disappearance of the starting material peak.[2]

  • HPLC Analysis:

    • The introduction of the dichlorophenyl-difluoro moiety significantly increases retention time on C18 columns compared to non-fluorinated or non-chlorinated analogs.

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile gradients.[2][1]

  • Mass Spectrometry:

    • Observe the characteristic isotope pattern of the two chlorine atoms (

      
      , 
      
      
      
      ,
      
      
      in a 9:6:1 ratio).[2] This provides immediate confirmation of the 3,5-dichloro moiety's presence.
References
  • Bioisosterism of Fluorine: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry. Link[2][1]

  • PTP1B Inhibition Strategy: Zhang, Z. Y. (2002).[2][1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences.[2] Link[2][1]

  • Amide Coupling of Difluoro Acids: Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron. Link[2][1]

  • Acidity of Difluoroacetic Acids: Bordwell pKa Table. Acidity in DMSO and Water. Link

  • Synthesis of

    
    -difluoroamides:   ChemRxiv Preprints (2023). Synthesis of α,α-Difluoro-β-amino Amides. Link
    

Sources

Method

Solvent Selection for Reactions Involving (3,5-Dichlorophenyl)difluoroacetic Acid: A Comprehensive Guide to Theory and Practice

An Application Guide for Researchers Abstract (3,5-Dichlorophenyl)difluoroacetic acid is a valuable building block in medicinal chemistry and materials science, notable for the unique electronic properties conferred by i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(3,5-Dichlorophenyl)difluoroacetic acid is a valuable building block in medicinal chemistry and materials science, notable for the unique electronic properties conferred by its dichlorinated phenyl ring and difluoromethyl group. The success of synthetic transformations involving this molecule is critically dependent on the appropriate selection of the reaction solvent. This guide provides a detailed examination of the principles and practical considerations for solvent selection in key reactions such as esterification, amidation, and decarboxylation. We present a framework for rational solvent choice, detailed experimental protocols for solvent screening, and methods for reaction monitoring to empower researchers in optimizing their synthetic outcomes.

Introduction: The Critical Role of the Solvent

The adage that "the solvent is more than just a medium" holds particularly true for reactions involving highly functionalized and electronically complex molecules like (3,5-Dichlorophenyl)difluoroacetic acid. A solvent does not merely dissolve reactants; it actively influences reaction rates, equilibria, and even mechanistic pathways through solvation of reactants, intermediates, and transition states. For (3,5-Dichlorophenyl)difluoroacetic acid, the strong electron-withdrawing nature of the dichlorophenyl and difluoroacetyl groups results in high acidity and unique reactivity. Consequently, an informed solvent choice is paramount to achieving high yields, minimizing side reactions, and ensuring process efficiency. This guide bridges theoretical principles with actionable protocols to navigate the complexities of solvent selection for this important substrate.

Physicochemical Profile: (3,5-Dichlorophenyl)difluoroacetic Acid

Understanding the inherent properties of the substrate is the foundation of rational solvent selection.

  • Structure: The molecule features a carboxylic acid functional group, an alpha-difluoromethyl center, and a 3,5-dichlorinated aromatic ring.[1][2]

  • Reactivity: The primary reactive sites are the acidic proton, the electrophilic carbonyl carbon, and the C-C bond alpha to the carboxyl group, which can be cleaved under decarboxylation conditions. The difluoromethyl group can also participate in specific transformations.[4]

A Framework for Rational Solvent Selection

The selection of a solvent should be a systematic process based on the specific reaction being performed. The following decision-making workflow provides a logical path for choosing an appropriate solvent system.

G start Identify Reaction Type ester Esterification start->ester amide Amidation start->amide decarbox Decarboxylation start->decarbox ester_cond Reaction Conditions? ester->ester_cond amide_cond Activation Method? amide->amide_cond decarbox_cond Methodology? decarbox->decarbox_cond fischer Fischer-Speier (Acid-Catalyzed, Reversible) ester_cond->fischer Acidic steglich Coupling Agent Mediated (e.g., DCC, EDC) ester_cond->steglich Anhydrous fischer_solv Use excess alcohol as solvent OR non-polar solvent (Toluene) with Dean-Stark trap. fischer->fischer_solv steglich_solv Polar Aprotic: - Dichloromethane (DCM) - Tetrahydrofuran (THF) - Acetonitrile (MeCN) - Greener option: Dimethyl Carbonate (DMC) steglich->steglich_solv direct Direct Thermal (High Temp) amide_cond->direct No Activator activated Activated (EDC, HATU, etc.) amide_cond->activated Activator direct_solv High-boiling point aprotic: - Toluene, Xylene - Consider neat conditions direct->direct_solv activated_solv Polar Aprotic: - N,N-Dimethylformamide (DMF) - Acetonitrile (MeCN) - Dichloromethane (DCM) activated->activated_solv thermal Metal-Mediated Thermal decarbox_cond->thermal Heat photo Photoredox-Catalyzed decarbox_cond->photo Light thermal_solv High-boiling point Polar Aprotic: - N,N-Dimethylformamide (DMF) - N,N-Dimethylacetamide (DMAc) thermal->thermal_solv photo_solv Solvent mixtures for solubility: - Acetonitrile / Water - Dichloromethane photo->photo_solv

Caption: Decision workflow for solvent selection.

Solvent Selection for Key Transformations

Esterification

The conversion of carboxylic acids to esters is a fundamental transformation. The optimal solvent depends heavily on the chosen method.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction with an alcohol.[5] To drive the equilibrium towards the product, a large excess of the alcohol can be used, making it the solvent.[6][7] Alternatively, a non-polar, aprotic solvent such as Toluene or Hexane can be used in conjunction with a Dean-Stark apparatus to azeotropically remove the water byproduct.[5][7]

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).[8] These reactions are typically run under anhydrous conditions. The most common solvents are polar aprotic solvents that can dissolve the reactants and reagents without participating in the reaction.

    • Dichloromethane (DCM): A historical workhorse, it offers excellent solubility for many organic compounds.

    • N,N-Dimethylformamide (DMF): Its high polarity can accelerate reactions but can be difficult to remove.

    • Acetonitrile (MeCN) and Tetrahydrofuran (THF): Good general-purpose polar aprotic solvents.

    • Sustainable Alternative: Recent studies have highlighted Dimethyl Carbonate (DMC) as a greener and effective alternative to DCM and DMF for Steglich-type esterifications.[8][9]

Amidation

Directly reacting a carboxylic acid and an amine is often inefficient because the basic amine deprotonates the acidic acid, forming an unreactive carboxylate salt.[6] Therefore, activation is typically required.

  • Activated Amidation: Similar to Steglich esterification, this involves activating the carboxylic acid with coupling reagents (e.g., EDC, HATU, HOBt). The solvent requirements are also similar.

    • N,N-Dimethylformamide (DMF): Widely used due to its excellent solvating power for a broad range of substrates and reagents, including peptide couplings.[10]

    • Acetonitrile (MeCN): A suitable alternative, especially when using boron-based reagents like B(OCH2CF3)3.[11]

    • Dichloromethane (DCM): Another common choice for its inertness and ease of removal.

    • Aqueous Conditions: Remarkably, some EDC-mediated couplings can be performed rapidly in water, offering a significant green chemistry advantage.[12]

Decarboxylation and Decarboxylative Fluorination

The difluoroacetic acid moiety can undergo decarboxylation to generate fluorinated intermediates.[4][13]

  • Metal-Mediated Decarboxylation: These reactions often require high temperatures and copper catalysts.[13] High-boiling, polar aprotic solvents are necessary to maintain the required temperature and solvate the metallic species.

    • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are the solvents of choice for such transformations.[13]

  • Photoredox-Catalyzed Decarboxylative Fluorination: Modern methods utilize photoredox catalysis for milder reaction conditions. Solvent choice here is critical for ensuring that all components (substrate, catalyst, and reagents) remain in a homogeneous solution.

    • Acetonitrile/Water Mixtures: This combination is often effective as it can dissolve both organic substrates and inorganic salts or polar reagents like Selectfluor.

Protocols and Methodologies

Protocol 1: Parallel Solvent Screening for Esterification

This protocol allows for the rapid identification of an optimal solvent for the Steglich esterification of (3,5-Dichlorophenyl)difluoroacetic acid with a model alcohol, benzyl alcohol.

Materials:

  • (3,5-Dichlorophenyl)difluoroacetic acid

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Candidate Solvents (DCM, MeCN, THF, Dimethyl Carbonate)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials (e.g., 2 mL HPLC vials with stir bars)

  • Heating/stirring block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard in a suitable solvent (e.g., acetonitrile).

  • Reactant Charging: To each of the four reaction vials, add (3,5-Dichlorophenyl)difluoroacetic acid (e.g., 0.1 mmol, 1.0 eq).

  • Solvent Addition: To each vial, add 1.0 mL of a different candidate solvent (DCM, MeCN, THF, DMC).

  • Reagent Addition: Add benzyl alcohol (0.12 mmol, 1.2 eq) and DMAP (0.01 mmol, 0.1 eq) to each vial. Stir to dissolve.

  • Reaction Initiation: Add EDC (0.15 mmol, 1.5 eq) to each vial. Seal the vials and place them on the stirring block set to room temperature (or a desired temperature, e.g., 40 °C).

  • Reaction Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), uncap a vial, withdraw a small aliquot (~10 µL), and quench it into a separate vial containing the internal standard stock solution (~200 µL).

  • Analysis: Analyze the quenched samples by LC-MS or GC-MS to determine the conversion to the desired benzyl ester product relative to the internal standard. Plot conversion versus time for each solvent.

Protocol 2: Reaction Monitoring Techniques

Effective reaction monitoring is crucial for optimization.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Toluene) and a more polar solvent (e.g., Ethyl Acetate). A good starting point is 7:3 Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm) should visualize the aromatic rings. Stains like potassium permanganate can also be used. The starting acid should have a low Rf, while the less polar ester or amide product will have a higher Rf.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: A reverse-phase column (e.g., C18) is suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or difluoroacetic acid (DFA).

  • Detection: Monitor the disappearance of the starting material mass and the appearance of the product mass in both positive and negative ionization modes. This provides unambiguous confirmation of product formation and allows for quantitative analysis of conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR can confirm the structure of the final product.

  • ¹⁹F NMR is particularly powerful for monitoring reactions involving fluorinated molecules.[14] The difluoromethyl signal of the starting acid will have a distinct chemical shift compared to the product, allowing for straightforward determination of reaction conversion from a crude reaction mixture.

Solvent Properties and Recommendations

The following table summarizes the properties of recommended solvents and their primary applications for reactions with (3,5-Dichlorophenyl)difluoroacetic acid.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)TypePrimary ApplicationsRationale & Notes
Dichloromethane (DCM) CH₂Cl₂39.69.1Polar AproticEsterification (Steglich), AmidationExcellent solubility, volatile, and inert. A common standard.
Acetonitrile (MeCN) CH₃CN81.637.5Polar AproticEsterification (Steglich), Amidation, PhotocatalysisHighly polar, good for dissolving salts and polar reagents.
Toluene C₇H₈110.62.4Non-Polar AproticEsterification (Fischer-Speier)Ideal for azeotropic water removal with a Dean-Stark trap.[5]
N,N-Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticAmidation, Thermal DecarboxylationHigh boiling point and excellent solvating power. Difficult to remove.
Dimethyl Carbonate (DMC) C₃H₆O₃903.1Polar AproticEsterification (Steglich)A greener, effective substitute for DCM and other halogenated solvents.[9]
Water H₂O10080.1Polar ProticAmidation (specific methods), PhotocatalysisThe ultimate green solvent; its use is highly method-dependent.[15]

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. [Link]

  • Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

  • O'Hagan, D. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]

  • ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid. [Link]

  • Weaver, J. D. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. [Link]

  • Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]

  • Hein, J. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of British Columbia. [Link]

  • Maji, B. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry. [Link]

  • CP Lab Safety. (n.d.). (3,5-Dichlorophenyl)difluoroacetic acid, 98% Purity. [Link]

  • ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine. [Link]

  • Vaia. (n.d.). Treatment of a carboxylic acid with trifluoroacetic anhydride. [Link]

  • Yang, W. (2022). Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. Chinese Journal of Organic Chemistry. [Link]

  • Sabbasani, J. R. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Esterification Reaction. [Link]

  • PubChem. (n.d.). 3,5-Difluorophenylacetic acid. [Link]

  • RSC Publishing. (n.d.). Solvent effects on the decarboxylation of trichloroacetic acid. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • ATSDR. (n.d.). analytical methods. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • ResearchGate. (2025). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst. [Link]

  • Wikipedia. (n.d.). Difluoroacetic acid. [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl. [Link]

  • ScienceDirect. (n.d.). Analytical methods for the assessment of endocrine disrupting chemical exposure. [Link]

  • Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link]

  • Finar. (n.d.). Difluoroacetic Acid: Properties, Applications, and Safety Measures. [Link]

  • PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

  • Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. [Link]

Sources

Application

Solid-phase synthesis applications of (3,5-Dichlorophenyl)difluoroacetic acid

Application Note: High-Fidelity Solid-Phase Integration of (3,5-Dichlorophenyl)difluoroacetic Acid Subtitle: Strategic Protocol for the Synthesis of Non-Hydrolyzable Phosphotyrosine Mimetics in Drug Discovery Part 1: Str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Integration of (3,5-Dichlorophenyl)difluoroacetic Acid

Subtitle: Strategic Protocol for the Synthesis of Non-Hydrolyzable Phosphotyrosine Mimetics in Drug Discovery

Part 1: Strategic Rationale & Chemical Context

In the landscape of modern medicinal chemistry, (3,5-Dichlorophenyl)difluoroacetic acid represents a high-value building block, primarily utilized as a bioisostere for Phosphotyrosine (pTyr) .

While the phosphate group of pTyr is critical for signal transduction (e.g., in PTP1B inhibition or SH2 domain binding), it is metabolically unstable and poor at crossing cell membranes. The difluoromethylene (-CF₂-) moiety serves as a non-hydrolyzable linker that mimics the electron-withdrawing effect of the phosphate oxygen while modulating the pKa of the adjacent carboxylic acid to physiologically relevant levels.

Why (3,5-Dichlorophenyl)?

  • Hydrophobic Anchoring: The 3,5-dichloro substitution pattern significantly increases lipophilicity (

    
    ), allowing the molecule to penetrate hydrophobic pockets within enzyme active sites (e.g., the secondary aryl-binding site of PTP1B) that natural pTyr cannot access.
    
  • Electronic Modulation: The electron-withdrawing chlorine atoms, combined with the -CF₂- group, create a highly acidic carboxyl motif (pKa ~ 1.5–2.0), mimicking the ionization state of a phosphate monoester at physiological pH.

Part 2: Pre-Synthesis Considerations & Challenges

Integrating this unit via Solid-Phase Synthesis (SPS) presents unique challenges compared to standard amino acids.

Reactivity Profile
  • Low Nucleophilicity: Due to the strong electron-withdrawing nature of the

    
    -difluoro group, the carboxylate anion is highly stabilized and less nucleophilic. Standard carbodiimide couplings (DIC/HOBt) often result in sluggish kinetics.
    
  • Acidity: The low pKa requires careful base management. The acid will neutralize a significant portion of the tertiary amine base (DIPEA/NMM) used during activation, potentially stalling the reaction if base equivalents are not adjusted.

Resin Selection
  • Rink Amide Resin: Recommended for generating C-terminal amides (common in peptidomimetics).

  • 2-Chlorotrityl Chloride Resin: Ideal if the C-terminus must remain a free acid. The mild cleavage conditions (1% TFA) prevent potential defluorination or side reactions associated with harsh scavengers, although the C-F bond is generally robust.

Part 3: Optimized Coupling Protocol

Objective: Efficient coupling of (3,5-Dichlorophenyl)difluoroacetic acid to a resin-bound amine.

Reagents & Materials
  • Building Block: (3,5-Dichlorophenyl)difluoroacetic acid (3.0 equiv).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equiv).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 equiv) - Optional but recommended to suppress racemization (though not applicable here, it boosts reactivity).

  • Base: DIPEA (N,N-Diisopropylethylamine) (6.0 equiv). Note: Higher equivalents are used to counteract the acidity of the building block.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

    • Deprotect the N-terminus (remove Fmoc) using 20% Piperidine/DMF (2 x 10 min).

    • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).[1]

  • Activation (The "Pre-Activation" Myth):

    • Critical Insight: Do not pre-activate this specific acid for long periods. The activated ester is reactive but can be prone to hydrolysis if moisture is present.

    • Dissolve (3,5-Dichlorophenyl)difluoroacetic acid and HATU in minimal DMF.

    • Add DIPEA immediately prior to adding the mixture to the resin.

  • Coupling Reaction:

    • Add the activated solution to the resin-bound amine.[2]

    • Time: Agitate at room temperature for 2 to 4 hours . (Standard AA coupling is 45 min; the difluoro-acid requires longer contact time due to electronic deactivation of the carboxylate).

    • Optimization: For difficult sequences, perform a "double coupling" (repeat step 3 with fresh reagents).

  • Monitoring (The "Self-Validating" Step):

    • Colorimetric: Standard Kaiser Test (Ninhydrin) is effective. A negative result (yellow beads/solution) indicates complete coupling.

    • Spectroscopic (Advanced): Gel-phase

      
      F NMR. Suspend a small resin sample in deuterated DMF. A sharp singlet around -105 to -115 ppm confirms the incorporation of the difluoro motif.
      
  • Capping:

    • Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Part 4: Cleavage & Purification

  • Cleavage Cocktail:

    • Use TFA/TIPS/H₂O (95:2.5:2.5) .

    • Note: Avoid silane scavengers if possible, but TIPS is generally safe. Avoid thiols unless the peptide contains Cys/Met, as they can sometimes interact with electron-deficient aromatics under harsh conditions (though rare with this specific scaffold).

  • Duration: 2 hours at room temperature.

  • Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 5: Data Visualization & Workflows

Figure 1: Biological Logic – PTP1B Inhibition Pathway

This diagram illustrates where the synthesized inhibitor intervenes in the insulin signaling cascade.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Negative Feedback) PTP1B->IRS Dephosphorylates Inhibitor Synthesized Inhibitor ((3,5-Dichloro...)difluoroacetic acid) Inhibitor->PTP1B Inhibits (pTyr Mimicry) Glucose Glucose Uptake PI3K->Glucose Promotes

Caption: Mechanism of Action. The difluoroacetic acid derivative mimics phosphotyrosine, inhibiting PTP1B and restoring insulin signaling sensitivity.

Figure 2: Solid-Phase Synthesis Workflow

A decision-tree workflow for the optimized coupling protocol.

SPS_Workflow Start Resin-Bound Amine (Deprotected) Prep Prepare Reagents: Acid (3eq) + HATU (2.9eq) + DIPEA (6eq) Start->Prep Coupling Coupling Reaction 2-4 Hours @ RT Prep->Coupling Test Kaiser Test Coupling->Test Success Wash & Proceed (Next Cycle or Cleavage) Test->Success Negative (Yellow) Fail Double Coupling (Fresh Reagents) Test->Fail Positive (Blue) Fail->Coupling

Caption: Optimized SPS Cycle. Note the increased base equivalents and extended coupling time required for the difluoro-acid.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Low nucleophilicity of carboxylate; Steric hindrance of 3,5-dichloro ring.1. Use HATU/HOAt instead of HBTU. 2. Perform double coupling. 3. Microwave assistance (50°C, 10 min) can overcome the barrier.
Precipitation in Reaction Vessel Low solubility of the hydrophobic dichloro-fragment in pure DMF.Add 10-20% DCM or NMP to the coupling mixture to improve solubility.
Low Yield after Cleavage Inefficient cleavage of the hydrophobic tail.Extend cleavage time to 3 hours; ensure the resin is washed with DCM before cleavage to remove residual DMF.

References

  • Burke, T. R., et al. (2006). "Phosphotyrosine Mimetics in the Design of Protein Tyrosine Phosphatase Inhibitors." Current Topics in Medicinal Chemistry. Link

  • Qiu, W., & Burton, D. J. (1993). "Preparation of alpha,alpha-difluoro-functionalized esters and acids." Journal of Organic Chemistry. Link

  • Waters Corporation. (2019). "Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis." Application Note. Link

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation procedures in solid-phase peptide synthesis." Methods in Enzymology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of (3,5-Dichlorophenyl)difluoroacetic acid derivatives

Technical Support Center: Optimization of (3,5-Dichlorophenyl)difluoroacetic Acid Synthesis Ticket ID: #CF2-DCP-8842 Subject: Improving Reaction Yields & Troubleshooting Decarboxylation Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (3,5-Dichlorophenyl)difluoroacetic Acid Synthesis

Ticket ID: #CF2-DCP-8842 Subject: Improving Reaction Yields & Troubleshooting Decarboxylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (3,5-dichlorophenyl)difluoroacetic acid derivatives is a high-value workflow, often utilized in the development of TTR stabilizers (e.g., Tafamidis analogs) and agrochemicals.[1][2] The critical step involves the introduction of the difluoromethylene (


) moiety onto the electron-deficient 3,5-dichlorophenyl ring.

The industry-standard approach is the Copper-Mediated Cross-Coupling (Sato-Amii type reaction) using ethyl bromodifluoroacetate. This guide addresses the three primary failure modes: Copper passivation , homocoupling of the aryl halide , and decarboxylation during hydrolysis .

Module 1: The Cross-Coupling Protocol (The "Make or Break" Step)

The Reaction:



Optimized Protocol:

  • Activation: Charge Copper powder (

    
     equiv) into the reactor. Activate by washing with dilute HCl (2%), then water, acetone, and ether. Dry under high vacuum. Crucial: Use bronze/spherical copper, not wire.
    
  • Solvation: Suspend activated Cu in anhydrous DMSO (

    
     M concentration relative to halide).
    
  • Initiation: Add Ethyl bromodifluoroacetate (

    
     equiv) and stir at 
    
    
    
    for 30 minutes to generate the active
    
    
    species.
  • Addition: Add 1-iodo-3,5-dichlorobenzene (

    
     equiv) dissolved in minimal DMSO dropwise over 1 hour.
    
  • Quench: Pour into ice-cold saturated

    
     (aq) to chelate copper salts.
    

Troubleshooting Guide: Coupling Stage

SymptomProbable CauseCorrective Action
Reaction Stalls < 30% Copper Passivation The surface of the Cu powder is oxidized. Action: Perform the acid activation step rigorously. Alternatively, add 1-2% iodine (

) crystal to "etch" the copper surface in situ.
Purple/Blue Supernatant Oxidation of Cu Species Oxygen ingress has oxidized Cu(I) to Cu(II), killing the radical chain. Action: Degas DMSO via sparging with Argon for 20 mins before use. Ensure the system is under positive inert pressure.
High Biaryl Impurity Homocoupling The aryl radical is dimerizing before capturing the

species. Action: Increase the equivalents of BrCF2COOEt to 2.5x. Ensure the active

species is formed before adding the aryl iodide.
Gel Formation DMSO Polymerization Rare, but happens if temp > 80°C with copper. Action: Keep reaction temperature strictly between

.

Module 2: Hydrolysis & Isolation (The Stability Issue)

The Risk: Difluoroacetic acids are prone to decarboxylation because the highly electronegative fluorine atoms destabilize the carboxylate-proton bond at high temperatures, effectively turning the molecule into a difluoromethyl (


) derivative.

Optimized Hydrolysis Protocol:

  • Solvent System: Use THF:Water (3:1). Do not use alcohols (risk of transesterification) or high-boiling solvents.

  • Base: Lithium Hydroxide (LiOH

    
    H2O, 2.0 equiv). LiOH is milder than NaOH and provides better solubility in THF.
    
  • Temperature:

    
     to Room Temperature (
    
    
    
    ). NEVER Reflux.
  • Workup (Critical): Acidify with

    
     (mild acid) at 
    
    
    
    to pH 3-4. Extract immediately. Avoid concentrated HCl or
    
    
    .

Troubleshooting Guide: Hydrolysis Stage

SymptomProbable CauseCorrective Action
Gas Evolution (Bubbling) Decarboxylation You are losing

. The temperature is too high or the pH is too low (< 1). Action: Cool to

. Use citric acid or

for acidification, not mineral acids.
Product is an Oil (Not Solid) Solvent Trapping The acid forms strong H-bonds with THF/DMSO. Action: Perform a final wash of the organic layer with brine to remove THF. Triturate the oil with cold Hexanes/Pentane to induce crystallization.

Module 3: Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

Caption: Logical flow for the synthesis and troubleshooting of (3,5-dichlorophenyl)difluoroacetic acid derivatives.

ReactionLogic Start Start: 1-Iodo-3,5-dichlorobenzene Activation Step 1: Cu Activation (HCl Wash + DMSO) Start->Activation Coupling Step 2: Coupling (BrCF2COOEt, 55°C) Activation->Coupling CheckYield Check HPLC Yield Coupling->CheckYield LowYield Issue: Yield < 40% CheckYield->LowYield Stalled Biaryl Issue: Homocoupling CheckYield->Biaryl Impurity SuccessCoupling Intermediate: Ethyl Ester Isolated CheckYield->SuccessCoupling > 80% Conv. LowYield->Activation Re-activate Cu Add I2 crystal Biaryl->Coupling Dilute Reaction Slow Addition Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, 0°C) SuccessCoupling->Hydrolysis CheckStab Check Stability Hydrolysis->CheckStab Decarb FAILURE: Decarboxylation (Product lost CO2) CheckStab->Decarb Gas evolution High Temp FinalProd Target: (3,5-Dichlorophenyl)difluoroacetic acid CheckStab->FinalProd Controlled pH

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper 1-bromo-3,5-dichlorobenzene instead of the iodide? A: Yes, but the yield will drop by 15-20%. The C-Br bond is stronger and harder to activate with Copper. If you must use the bromide, you must add a ligand like TMEDA or 2,2'-bipyridine to stabilize the copper intermediate, and increase the temperature to


. Note that higher temperatures increase the risk of defluorination side reactions.

Q2: Why is DMSO the required solvent? Can I use THF? A: DMSO is not just a solvent here; it acts as a weak ligand that stabilizes the intermediate


 species [1]. In THF, this species is unstable and decomposes before coupling with the aryl halide. If DMSO removal is difficult during workup, you can use NMP (N-methyl-2-pyrrolidone), but DMSO generally gives the highest yields for this specific transformation.

Q3: My final acid product is pink. Is it pure? A: No. The pink color indicates trace Copper contamination. Copper salts of organic acids can be persistent.

  • Fix: Dissolve the acid in Ethyl Acetate and wash with

    
     aqueous EDTA (ethylenediaminetetraacetic acid) or dilute Ammonia solution. This will chelate the copper (turning the aqueous layer blue) and leave the organic layer colorless.
    

Q4: Can I use the Reformatsky reagent (Zinc) instead of Copper? A: Direct Reformatsky coupling with aryl halides is notoriously difficult and usually requires Palladium catalysis (Negishi coupling) [2]. The Copper-mediated route is preferred because it is a "ligand-free" direct coupling that avoids the preparation of sensitive organozinc reagents.

References

  • Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling Reactions of Ethyl Bromodifluoroacetate with Aryl Iodides." Chem. Pharm. Bull., 47(7), 1013-1016.

  • Zhang, Y., & Fujiu, M. (2017). "Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides." Organic Letters, 19(10), 2610–2613.[3]

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

  • Pfizer Inc. (2021). "Process for the Preparation of Tafamidis." World Intellectual Property Organization, WO2021152623A1.

Sources

Optimization

Minimizing decarboxylation during (3,5-Dichlorophenyl)difluoroacetic acid reactions

Technical Support Center: (3,5-Dichlorophenyl)difluoroacetic Acid A Researcher's Guide to Minimizing Decarboxylation in Synthetic Applications Welcome to the technical support center for (3,5-Dichlorophenyl)difluoroaceti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3,5-Dichlorophenyl)difluoroacetic Acid

A Researcher's Guide to Minimizing Decarboxylation in Synthetic Applications

Welcome to the technical support center for (3,5-Dichlorophenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and encounter challenges with its stability, particularly unwanted decarboxylation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your experiments successfully.

(3,5-Dichlorophenyl)difluoroacetic acid and its analogs are valuable building blocks in medicinal chemistry, prized for introducing the difluoromethyl group into target molecules.[1][2][3] However, the very features that make this molecule reactive—the electron-withdrawing fluorine and dichlorophenyl groups—also render it susceptible to decarboxylation, the loss of CO₂, which can lead to undesired byproducts and reduced yields. This guide provides a structured approach to understanding and mitigating this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a primary concern with (3,5-Dichlorophenyl)difluoroacetic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[4] For (3,5-Dichlorophenyl)difluoroacetic acid, this process is a significant concern because it leads to the formation of 1,3-dichloro-5-(difluoromethyl)benzene, an often-undesired byproduct. The α,α-difluoro substitution, combined with the electron-withdrawing nature of the dichlorophenyl ring, can stabilize the transient carbanion or radical formed upon loss of CO₂, making this compound more prone to decarboxylation than many other carboxylic acids, especially under certain conditions.[4]

Q2: What are the main factors that trigger the premature decarboxylation of my difluoroacetic acid reagent?

A2: The primary triggers for decarboxylation are elevated temperatures, the presence of certain catalysts (especially transition metals like silver or copper), and photochemical conditions (e.g., exposure to UV or visible light, particularly with a photocatalyst).[5][6][7] The reaction medium also plays a critical role; polar aprotic solvents can sometimes facilitate decarboxylation.[8] Additionally, the pH of the reaction mixture can influence the rate of decarboxylation, although the exact relationship can be complex and substrate-dependent.[9][10][11]

Q3: I am not intentionally running a decarboxylative coupling reaction. At what temperature should I become concerned about thermal decarboxylation?

A3: While there is no universal "safe" temperature, as it depends on the solvent, solutes, and reaction time, thermal decarboxylation is generally favored at higher temperatures.[6] Many planned decarboxylation reactions are conducted at temperatures ranging from 60°C to over 160°C.[5][12] To minimize spontaneous decarboxylation, it is a best practice to keep reaction temperatures as low as possible, ideally at or below room temperature (0-25°C), unless the specific transformation requires heat.[13] If elevated temperatures are necessary, reaction times should be minimized, and the thermal stability of your specific system should be carefully evaluated.

Q4: How does solvent choice impact the stability of (3,5-Dichlorophenyl)difluoroacetic acid?

A4: Solvent polarity and type can significantly influence stability. Polar aprotic solvents like DMF or DMSO have been shown to lower the energy barrier for decarboxylation of some fluorinated carboxylic acids.[8] For reactions where decarboxylation is undesirable, less polar or non-polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene may be preferable, provided they are compatible with your desired reaction chemistry.[13] The choice of solvent can affect the stability of any charged intermediates that might form during the decarboxylation process.[14]

Q5: My protocol involves a metal catalyst. Does this increase the risk of decarboxylation?

A5: Yes, significantly. Many transition metals, particularly silver (Ag) and copper (Cu), are explicitly used to catalyze decarboxylative functionalization reactions of α,α-difluoroarylacetic acids.[5][7][15] These metals can facilitate the formation of radical intermediates via single-electron transfer (SET) from the carboxylate, which then rapidly lose CO₂.[5] If your primary goal is not a decarboxylative coupling, you should avoid these metals or use them with extreme caution, employing the mildest possible conditions (low temperature, short reaction time).

Troubleshooting Guide: Unwanted Decarboxylation

This section provides a systematic approach to diagnosing and solving issues related to the premature decarboxylation of (3,5-Dichlorophenyl)difluoroacetic acid during a reaction.

Observed Problem Potential Cause(s) Suggested Solution(s) & Scientific Rationale
Significant formation of 1,3-dichloro-5-(difluoromethyl)benzene byproduct at the start of the reaction. Reagent Degradation Action: Use a fresh bottle of (3,5-Dichlorophenyl)difluoroacetic acid or purify the existing stock. Rationale: Prolonged or improper storage, especially at ambient temperature or in the presence of contaminants, can lead to slow decomposition over time.
Low yield of desired product; byproduct consistent with decarboxylation is the major component. Excessive Reaction Temperature Action: Reduce the reaction temperature. If possible, run the reaction at 0°C or even lower. Rationale: Decarboxylation is a thermally activated process.[6] Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for CO₂ loss.
Inappropriate Solvent Choice Action: Switch to a less polar, aprotic solvent (e.g., from DMF to THF or Toluene). Rationale: Highly polar aprotic solvents can stabilize intermediates that facilitate decarboxylation.[8] A less polar environment may disfavor the decarboxylation pathway.
Unintended Photochemical Reaction Action: Protect the reaction from light by wrapping the flask in aluminum foil. Rationale: Many decarboxylative pathways are initiated by light, often in the presence of a sensitizer or photocatalyst, proceeding through a radical mechanism.[16][17] Eliminating light exposure prevents this activation pathway.
Reaction fails completely when using a metal catalyst intended for another transformation (e.g., esterification, amidation). Catalyst-Induced Decarboxylation Action: Screen alternative, non-redox active catalysts. For example, for esterification, consider using an acid catalyst (e.g., H₂SO₄, PTSA) or a coupling agent (e.g., DCC, EDC) instead of a transition metal-based one. Rationale: Transition metals like Ag(I), Cu(I), and Ce(III) are known to promote decarboxylation by forming carboxylate complexes that undergo single-electron transfer (SET) or ligand-to-metal charge transfer (LMCT), generating a radical that readily loses CO₂.[7][18][19] Using a catalyst that does not engage in these redox pathways will prevent this side reaction.
Decarboxylation occurs during aqueous workup, especially when adjusting pH. Base-Promoted Decarboxylation Action: Perform the workup at low temperatures (0-5°C). Avoid using strong bases to deprotonate the carboxylic acid if possible. If pH adjustment is necessary, use a weak base (e.g., NaHCO₃) and add it slowly to the cooled solution. Rationale: Formation of the carboxylate anion can, in some systems, facilitate decarboxylation, especially if the resulting carbanion is stabilized.[20] While acidic conditions are more common for decarboxylation of β-keto acids, the stability of the difluoromethyl carbanion precursor can make it susceptible under various pH conditions.[9][21] Low temperatures will suppress the rate of this unwanted reaction.

Validated Experimental Protocols

The following protocols are designed to serve as a starting point for common transformations involving (3,5-Dichlorophenyl)difluoroacetic acid, with specific steps included to minimize the risk of decarboxylation.

Protocol 1: Amide Coupling via Activated Ester Formation

This protocol is designed for coupling the acid with an amine, avoiding high temperatures and transition metal catalysts.

Workflow Overview:

G cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Acid in Anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add Coupling Agent (e.g., HATU) B->C D Add Non-Nucleophilic Base (e.g., DIPEA) C->D E Stir for 15-20 min at 0°C D->E F Slowly Add Amine E->F G Maintain at 0°C, then Warm to RT F->G H Aqueous Workup G->H I Purification (Chromatography) H->I

Caption: Workflow for low-temperature amide coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,5-Dichlorophenyl)difluoroacetic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to disfavor the decarboxylation pathway.[13]

  • Activation: To the cooled solution, add the coupling agent (e.g., HATU, 1.1 eq) followed by a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stirring: Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Nucleophilic Addition: Slowly add the desired amine (1.1 eq), either neat or as a solution in DCM, to the reaction mixture, ensuring the temperature is maintained at 0°C.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the crude product via column chromatography to isolate the desired amide.

Protocol 2: Controlled Silver-Catalyzed Decarboxylative Allylation

While this protocol intentionally induces decarboxylation, the principles of control are critical and illustrate how to manage the reaction's initiation and progression, which can be applied to preventing it in other contexts.

Workflow Overview:

G cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_completion Workup A Combine Acid, Allyl Sulfone, & K₂S₂O₈ in Water B Add Ag₂CO₃ Catalyst A->B C Heat to a Precise Temperature (e.g., 60°C) B->C D Monitor Progress Closely E Cool to RT D->E F Extract with Organic Solvent E->F G Purify F->G

Caption: Workflow for a controlled decarboxylative reaction.

Step-by-Step Methodology (Illustrative of Control Principles):

This protocol is adapted from a known procedure for decarboxylative allylation.[7]

  • Setup: In a reaction vessel, combine (3,5-Dichlorophenyl)difluoroacetic acid (1.0 eq), an allyl sulfone (1.6 eq), and potassium persulfate (K₂S₂O₈, 1.0 eq) in water.

  • Catalyst Addition: Add the silver catalyst (e.g., Ag₂CO₃, 20 mol%) to the mixture. The reaction is typically not initiated until heat is applied.

  • Controlled Initiation: Begin stirring and heat the reaction mixture to a precisely controlled temperature, for example, 60°C. This demonstrates that the combination of catalyst AND thermal energy is required to efficiently drive the decarboxylation.

  • Monitoring: Monitor the reaction for 12 hours or until completion. The key takeaway for preventing decarboxylation is that avoiding the combination of a catalyst like silver and elevated temperatures is paramount.

  • Workup: Cool the reaction to room temperature and perform an extractive workup followed by purification.

References

  • Coutts, I. G. C., & Musgrave, O. C. (1970). Photochemical decarboxylation of carboxylic acids.
  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation.
  • Ligand-Free Cerium-Catalyzed Decarboxylative Fluorination of Carboxylic Acids. ACS Organic & Inorganic Au. (2025).
  • Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 49(1), 173–185. (2016).
  • Decarboxylative functionalization: catalytic olefination and polyfluoroarylation of alkylcarboxylic acids.
  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. BenchChem. (2025).
  • Synthesis of difluoromethyl ketones. P&M Invest - Fluorine Notes. (2019).
  • Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry–A European Journal, 23(72), 18125–18128. (2017).
  • Difluoroacetic Acid as a New C–H Difluoromethyl
  • Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectroc
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • Thermal decarboxylation depends on the pH?
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(19), 3329–3333. (1977).
  • Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid. BenchChem. (2025).
  • Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value.
  • Why might the rate of a decarboxylation reaction be pH dependent? Reddit. (2015).
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?
  • Decarboxyl
  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 19(1), 2–18. (2015).
  • Decarboxylation Reaction.
  • Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. The Chemical Record, 22(11), e202200118. (2022).
  • Decarboxyl
  • Decarboxylation Mechanism Explained. StudySmarter. (2022).
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7583–7645. (2021).
  • Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground Water.
  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2622–2631. (2010).
  • Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839–845. (2022).
  • Silver‐Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. Chemistry–An Asian Journal, 15(9), 1438–1442. (2020).
  • Direct Decarboxylation of Trifluoroacetates Enabled by Iron Photoc
  • Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Organic & Biomolecular Chemistry, 19(1), 29–42. (2021).
  • Silver-Promoted Decarboxylative Difluoromethylenation of α,β-Unsaturated Carboxylic Acids for the Synthesis of Allylic Difluorides. Chemistry–An Asian Journal, 17(15), e202200448. (2022).
  • Silver-catalyzed stereoselective C-4 arylthiodifluoromethylation of coumarin-3-carboxylic acids via a double decarboxylative strategy. Organic Chemistry Frontiers, 9(3), 757–763. (2022).
  • Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 74. (2021).
  • Thermal stability of α-amylase in aqueous cosolvent systems. Journal of Biochemical Technology, 3(1), 253–257. (2011).
  • Thermodynamic stability of a cold-active alpha-amylase from the Antarctic bacterium Alteromonas haloplanctis. Journal of Biological Chemistry, 274(16), 11062–11068. (1999).
  • Resveratrol Effect on α-Lactalbumin Thermal Stability. International Journal of Molecular Sciences, 25(19), 10695. (2024).

Sources

Troubleshooting

Technical Support Center: Purification of (3,5-Dichlorophenyl)difluoroacetic Acid

Welcome to the technical support center for the purification of (3,5-Dichlorophenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3,5-Dichlorophenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your final product.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The purification strategy for (3,5-Dichlorophenyl)difluoroacetic acid is intrinsically linked to its synthetic route. A common approach involves the introduction of the difluoroacetic acid moiety to a 3,5-dichlorophenyl precursor. One prevalent method is a modification of the Reformatsky reaction, where an α-halo-difluoroacetate, such as ethyl bromodifluoroacetate, reacts with a 3,5-dichlorophenyl halide in the presence of a metal, followed by hydrolysis.

This synthesis can lead to a variety of by-products that may co-purify with the desired product. Understanding these potential impurities is the first step toward developing an effective purification strategy.

Common By-products and Impurities:

  • Unreacted Starting Materials: Residual 1,3-dichloro-5-halobenzene (e.g., iodobenzene) and ethyl bromodifluoroacetate can remain in the crude product.

  • Incomplete Hydrolysis Product: The ethyl ester of the final product, ethyl (3,5-dichlorophenyl)difluoroacetate, is a common impurity if the final hydrolysis step is not driven to completion.

  • **Hom

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of (3,5-Dichlorophenyl)difluoroacetic Acid and Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Acids Phenylacetic acid (PAA) is a well-characterized organic compound, recognized for its role as a natural auxin in plants and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Acids

Phenylacetic acid (PAA) is a well-characterized organic compound, recognized for its role as a natural auxin in plants and its broad-spectrum antimicrobial properties.[1][2] It is a product of phenylalanine metabolism and is found across various biological systems.[3] In contrast, (3,5-Dichlorophenyl)difluoroacetic acid is a synthetic compound with limited publicly available data on its biological effects. However, its structure, featuring a dichlorinated phenyl ring and a difluoroacetic acid moiety, suggests a potential for unique and potent biological activities. This guide aims to juxtapose the established bioactivity of PAA with the predicted profile of its halogenated counterpart, providing a rationale for future experimental investigation.

Comparative Analysis of Biological Activity

Due to the scarcity of direct experimental data for (3,5-Dichlorophenyl)difluoroacetic acid, this comparison leverages data from structurally related compounds to infer its potential biological activities.

Biological ActivityPhenylacetic Acid (PAA)(3,5-Dichlorophenyl)difluoroacetic Acid (Predicted)Rationale for Prediction
Auxin Activity Active plant auxin, though weaker than indole-3-acetic acid (IAA).Likely herbicidal or potent, unregulated auxin activity.The presence of halogens on the phenyl ring of phenoxy herbicides is known to modulate their activity, often leading to phytotoxicity.[4]
Antimicrobial Activity Broad-spectrum antibacterial and antifungal activity.[1][2]Potentially enhanced antimicrobial activity, particularly against bacteria.Halogenation is a common strategy to increase the potency of antimicrobial compounds.[5][6]
Cytotoxicity Low cytotoxicity to mammalian cells at effective antimicrobial concentrations.Predicted to exhibit cytotoxicity, particularly against cancer cell lines.Compounds containing the 3,5-dichlorophenyl moiety have demonstrated cytotoxicity.[7]
Enzyme Inhibition Known to inhibit certain enzymes.Potential for potent and specific enzyme inhibition.The difluoroacetic acid moiety may act as a mimic of a transition state or substrate, leading to enzyme inhibition.[8] The 3,5-dichlorophenyl group has been shown to be a key feature in some enzyme inhibitors.[9]

Quantitative Biological Data

Phenylacetic Acid (PAA)
Assay TypeOrganism/Cell LineResultReference
Antibacterial Activity (IC50)Agrobacterium tumefaciens0.8038 mg/mL[10]
Antifungal Activity (MIC)Phytophthora capsici50 µg/mL[1]
Antifungal Activity (MIC)Rhizoctonia solani50 µg/mL[1]
Antifungal Activity (MIC)Pythium ultimum10 µg/mL[1]
Antibacterial Activity (MIC)Pseudomonas syringae pv. syringae50 µg/mL[1]
Antifungal Activity (MIC)Saccharomyces cerevisiae50 µg/mL[1]
Antifungal Activity (MIC)Candida albicans50-100 µg/mL[1]
Antibacterial Activity (MIC)Bacillus subtilis50-100 µg/mL[1]

No quantitative biological data is currently available for (3,5-Dichlorophenyl)difluoroacetic acid in the public domain.

Proposed Experimental Workflows

To elucidate the biological activity of (3,5-Dichlorophenyl)difluoroacetic acid, the following experimental workflows are proposed.

Assessment of Auxin/Herbicidal Activity

The effect on plant growth can be determined using a seed germination and root elongation assay. This provides a rapid assessment of its potential as a herbicide or plant growth regulator.

Auxin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare serial dilutions of (3,5-Dichlorophenyl)difluoroacetic acid and PAA (control) plate Plate seeds on agar medium containing test compounds start->plate seeds Surface sterilize seeds (e.g., Arabidopsis thaliana) seeds->plate incubate Incubate in a controlled environment (e.g., 22°C, 16h light/8h dark) plate->incubate measure Measure root length and germination rate after 7-10 days incubate->measure compare Compare results to PAA and untreated controls measure->compare end Determine herbicidal or auxin-like effects compare->end

Caption: Workflow for assessing auxin or herbicidal activity.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of (3,5-Dichlorophenyl)difluoroacetic acid against a panel of clinically relevant bacteria and fungi should be determined using the broth microdilution method.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare serial dilutions of the test compound in a 96-well plate add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare a standardized microbial inoculum inoculum->add_inoculum incubate Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24h) add_inoculum->incubate read_mic Determine the MIC by visual inspection or spectrophotometry incubate->read_mic end Identify the lowest concentration that inhibits microbial growth read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols

Protocol 1: Auxin/Herbicidal Activity Assay

Objective: To determine the effect of (3,5-Dichlorophenyl)difluoroacetic acid on seed germination and root growth.

Materials:

  • (3,5-Dichlorophenyl)difluoroacetic acid

  • Phenylacetic acid (positive control)

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar plates

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (10%)

  • Microcentrifuge tubes

  • Growth chamber

Procedure:

  • Compound Preparation: Prepare a stock solution of (3,5-Dichlorophenyl)difluoroacetic acid and phenylacetic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in sterile water to achieve the desired final concentrations in the MS agar.

  • Seed Sterilization: a. Place seeds in a microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 5 minutes. c. Remove ethanol and add 1 mL of 10% bleach solution. Incubate for 10 minutes. d. Wash the seeds five times with sterile water. e. Resuspend the seeds in sterile water.

  • Plating: a. Prepare MS agar plates containing the different concentrations of the test compounds and a solvent control. b. Pipette the sterilized seeds onto the surface of the agar plates. c. Seal the plates with parafilm.

  • Incubation: Place the plates vertically in a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light/8 hours dark at 22°C).

  • Data Collection: After 7-10 days, measure the primary root length of the seedlings and calculate the germination percentage for each treatment.

  • Analysis: Compare the root length and germination rates of the seedlings treated with (3,5-Dichlorophenyl)difluoroacetic acid to the phenylacetic acid and solvent controls.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (3,5-Dichlorophenyl)difluoroacetic acid against a panel of microorganisms.

Materials:

  • (3,5-Dichlorophenyl)difluoroacetic acid

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of (3,5-Dichlorophenyl)difluoroacetic acid in a suitable solvent. Prepare serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: a. Culture the microorganism overnight on an appropriate agar plate. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.

Conclusion and Future Directions

While phenylacetic acid exhibits a range of well-documented biological activities, the profile of (3,5-Dichlorophenyl)difluoroacetic acid remains largely unexplored. Based on structure-activity relationships, it is hypothesized that the introduction of dichloro- and difluoro-substituents will significantly modulate its biological effects, potentially leading to enhanced antimicrobial or herbicidal properties, as well as increased cytotoxicity. The experimental workflows and protocols outlined in this guide provide a clear path for the initial characterization of this compound. Further studies should focus on elucidating its mechanism of action, which may involve novel interactions with biological targets. This comparative guide serves as a foundational resource to stimulate and direct future research into the promising, yet uncharacterized, biological landscape of (3,5-Dichlorophenyl)difluoroacetic acid.

References

  • Hwang, Y.-H., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739–3745. [Link]

  • Kim, Y. S., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. [Link]

  • Wikipedia. (2023). Phenylacetic acid. [Link]

  • Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14283. [Link]

  • Gniadkowska, M., et al. (2022). Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[11][12][13]triazolo[3,4-b][11][13][14]thiadiazole derivatives. Pest Management Science. [Link]

  • Kleszczyński, K., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(8), 1837-1843. [Link]

  • Schrader, T., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1233–1243. [Link]

  • Gawlik-Jagos, A., et al. (2018). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 23(11), 2919. [Link]

  • Shamir, M., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Journal of Agricultural and Food Chemistry, 40(8), 1437–1443. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of (3,5-Dichlorophenyl)difluoroacetic Acid

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. (3,5-Dichlorophenyl)difluoroacetic acid, a compound of interest in various...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. (3,5-Dichlorophenyl)difluoroacetic acid, a compound of interest in various research domains, presents a unique analytical challenge due to its halogenated aromatic and difluoroacetic acid moieties. This guide provides an in-depth analysis of its mass spectrometric fragmentation patterns, offering a comparative look at different ionization techniques and alternative analytical methodologies. Our approach is grounded in fundamental principles of mass spectrometry and supported by experimental data from closely related analogs, ensuring a scientifically rigorous and practically applicable resource.

Introduction to the Analyte: (3,5-Dichlorophenyl)difluoroacetic Acid

(3,5-Dichlorophenyl)difluoroacetic acid is a halogenated aromatic carboxylic acid. Its structure, characterized by a dichlorinated phenyl ring attached to a difluoroacetic acid group, dictates its chemical properties and, consequently, its behavior in a mass spectrometer. The presence of chlorine, fluorine, and a carboxylic acid functional group provides multiple sites for ionization and subsequent fragmentation, leading to complex and informative mass spectra. Understanding these fragmentation pathways is crucial for unequivocal identification and quantification in complex matrices.

Mass Spectrometric Fragmentation Analysis: A Comparative Overview

The choice of ionization technique is a critical first step in mass spectrometric analysis, as it significantly influences the extent and nature of fragmentation. Here, we compare two of the most common ionization methods: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unraveling the Structure through Extensive Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[1] This energetic interaction induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2][3] For volatile or semi-volatile compounds that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), EI is often the method of choice. However, for polar molecules like carboxylic acids, derivatization is often necessary to increase volatility.[4][5]

Predicted Fragmentation Pathways for (3,5-Dichlorophenyl)difluoroacetic Acid under EI:

Based on the known fragmentation patterns of similar compounds, we can predict the major fragmentation pathways for (3,5-Dichlorophenyl)difluoroacetic acid. The molecular ion (M+) will be subject to several competing fragmentation routes.

A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group or parts of it.[6][7] In the case of our analyte, we can anticipate the following cleavages:

  • Loss of the carboxyl group (-COOH): This would result in a fragment ion corresponding to the (3,5-dichlorophenyl)difluoromethyl cation.

  • Loss of a hydroxyl radical (-•OH): This would lead to the formation of an acylium ion.

  • Decarboxylation (-CO2): Loss of carbon dioxide is another common fragmentation for carboxylic acids.

The dichlorophenyl ring also contributes significantly to the fragmentation pattern. The presence of two chlorine atoms will produce a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for fragments with one chlorine and a 9:6:1 ratio for fragments with two chlorines). The fragmentation of the aromatic ring itself can lead to the loss of chlorine atoms or HCl.

Drawing parallels with the EI mass spectrum of 3,5-dichlorobenzoic acid, we can expect prominent fragments arising from the aromatic portion of the molecule.[8] Similarly, the fragmentation of difluoroacetic acid, as documented in the NIST WebBook, will inform the breakdown of the acetic acid moiety.[9]

Key Predicted EI Fragments:

Fragment IonProposed StructurePlausible Origin
[M]+•C8H4Cl2F2O2Molecular Ion
[M-OH]+C8H3Cl2F2OLoss of hydroxyl radical
[M-COOH]+C7H3Cl2F2Loss of carboxyl group
[M-Cl]+C8H4ClF2O2Loss of a chlorine atom
[C6H3Cl2]+C6H3Cl2Dichlorophenyl cation
[CHF2]+CHF2Difluoromethyl cation

Below is a conceptual workflow for the EI-MS analysis of (3,5-Dichlorophenyl)difluoroacetic acid, highlighting the necessity of derivatization for GC-MS analysis.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample (3,5-Dichlorophenyl)difluoroacetic acid in solution Derivatization Derivatization (e.g., methylation or silylation) Sample->Derivatization Volatile_Analyte Volatile Derivative Derivatization->Volatile_Analyte GC_Inlet GC Inlet Volatile_Analyte->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column EI_Source Electron Ionization Source (70 eV) GC_Column->EI_Source Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum EI Mass Spectrum Detector->Mass_Spectrum Library_Search Spectral Library Matching Mass_Spectrum->Library_Search Structure_Elucidation Structure Elucidation Mass_Spectrum->Structure_Elucidation

Caption: Workflow for GC-EI-MS analysis of (3,5-Dichlorophenyl)difluoroacetic acid.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecular Ions

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermolabile, and high-molecular-weight compounds.[10] It typically generates protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation in the source.[11] This makes it ideal for determining the molecular weight of the analyte. Structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation of the [M-H]- Ion:

For (3,5-Dichlorophenyl)difluoroacetic acid, analysis in the negative ion mode is expected to be highly sensitive due to the acidic nature of the carboxylic acid group. The deprotonated molecule [M-H]- will be the precursor ion for MS/MS analysis.

The fragmentation of the [M-H]- ion will likely be initiated by the loss of small neutral molecules. Based on data for similar haloacetic acids, we can predict the following fragmentation pathways:[12]

  • Decarboxylation (-CO2): The loss of carbon dioxide from the carboxylate anion is a very common fragmentation pathway and is expected to be a major fragment.

  • Loss of HF: The elimination of hydrogen fluoride is a known fragmentation pathway for fluorinated compounds.[2]

  • Loss of HCl: The loss of hydrogen chloride from the dichlorophenyl ring is also a possibility.

The MS/MS spectrum of the [M-H]- ion of (3,5-Dichlorophenyl)difluoroacetic acid is predicted to be simpler than the EI spectrum, dominated by a few key fragment ions.

Key Predicted ESI-MS/MS Fragments from [M-H]-:

Precursor IonFragment IonNeutral Loss
[C8H3Cl2F2O2]-[C7H3Cl2F2]-CO2
[C8H3Cl2F2O2]-[C8H2Cl2FO2]-HF
[C8H3Cl2F2O2]-[C8H2ClF2O2]-HCl

The logical relationship for predicting the fragmentation can be visualized as follows:

Analyte (3,5-Dichlorophenyl)difluoroacetic acid Ionization Ionization Technique Analyte->Ionization EI Electron Ionization (Hard) Ionization->EI ESI Electrospray Ionization (Soft) Ionization->ESI EI_Fragments Extensive Fragmentation (Loss of COOH, OH, Cl, etc.) EI->EI_Fragments ESI_Fragments Minimal Fragmentation ([M-H]- or [M+H]+) ESI->ESI_Fragments MSMS Tandem MS (MS/MS) ESI_Fragments->MSMS MSMS_Fragments Controlled Fragmentation (Loss of CO2, HF, HCl) MSMS->MSMS_Fragments

Caption: Decision tree for mass spectrometric analysis and expected fragmentation.

Alternative Analytical Methodologies: A Comparative Perspective

While mass spectrometry is a powerful tool for the analysis of (3,5-Dichlorophenyl)difluoroacetic acid, other analytical techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography with Electron Capture Detection (GC-ECD) Separation by GC followed by detection of electrophilic compounds.High sensitivity to halogenated compounds.Requires derivatization; less structural information than MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by HPLC followed by detection based on UV absorbance.Good for quantification; non-destructive.Lower sensitivity and specificity than MS; requires a chromophore.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Atomization and ionization in a plasma source for elemental analysis.Highly sensitive for elemental composition (e.g., chlorine).Destructive; no information on the molecular structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.Lower sensitivity than MS; requires larger sample amounts.

The choice of analytical technique will depend on the specific research question, the required sensitivity and selectivity, and the available instrumentation. For identification and structural elucidation, mass spectrometry, particularly in combination with a separation technique like GC or LC, remains the gold standard.

Experimental Protocols

Sample Preparation for GC-MS Analysis
  • Derivatization: To 1 mg of (3,5-Dichlorophenyl)difluoroacetic acid, add 1 mL of a derivatizing agent (e.g., diazomethane solution or a silylating agent like BSTFA).

  • Reaction: Gently mix and allow the reaction to proceed at room temperature or with gentle heating as required by the derivatizing agent.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Operating Conditions
  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

LC-MS/MS Operating Conditions
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Precursor Ion: [M-H]- of (3,5-Dichlorophenyl)difluoroacetic acid

  • Collision Energy: Optimized for fragmentation of the precursor ion

Conclusion

The mass spectrometric analysis of (3,5-Dichlorophenyl)difluoroacetic acid provides a wealth of structural information. Electron Ionization, coupled with GC, offers detailed fragmentation patterns useful for structural elucidation, though it necessitates derivatization. In contrast, Electrospray Ionization, coupled with LC and tandem MS, provides a sensitive method for molecular weight determination and controlled fragmentation, ideal for quantification and confirmation. The choice between these techniques, or the use of complementary alternative methods, will be dictated by the specific analytical goals. This guide provides the foundational knowledge and practical considerations for researchers to confidently approach the analysis of this and other challenging halogenated compounds.

References

  • Electron ionization - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 14, 2026, from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Zhang, X. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(8), 2033-2040. Retrieved February 14, 2026, from [Link]

  • Stults, C. L. M., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(9), 1667-1678. Retrieved February 14, 2026, from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews: Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • MS spectrum of 2,4-dichlorophenoxyacetic acid ([M − H] − 218.9)... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). Retrieved February 14, 2026, from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved February 14, 2026, from [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. Retrieved February 14, 2026, from [Link]

  • Difluoroacetic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • MS/MS product ion spectra of [M − H] − ions of chemical standards. (A) Dichloroacetic acid, (B) difluoroacetic acid, (C) trichloroacetic acid, and (D) trifluoroacetic acid. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pesticide Analysis by Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved February 14, 2026, from [Link]

  • Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Pure and Applied Chemistry, 87(9-10), 865-894. Retrieved February 14, 2026, from [Link]

  • Clifford, T., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (2020, February 12). Retrieved February 14, 2026, from [Link]

  • Difluoroacetic acid - SIELC Technologies. (2020, May 21). Retrieved February 14, 2026, from [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 11(1), 38-46. Retrieved February 14, 2026, from [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (2016, February 6). Retrieved February 14, 2026, from [Link]

  • 3,5-Dichlorobenzoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structural Analysis of (3,5-Dichlorophenyl)difluoroacetic Acid and its Potential Complexes

Abstract This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural analysis of (3,5-Dichlorophenyl)difluoroacetic acid. As of this publicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural analysis of (3,5-Dichlorophenyl)difluoroacetic acid. As of this publication, a solved single-crystal X-ray structure for this specific compound or its complexes is not publicly available. Consequently, this document pioneers a comparative approach, leveraging crystallographic data from analogous halogenated phenylacetic acid derivatives to predict and understand its structural characteristics. We will explore the anticipated molecular geometry, intermolecular interactions, and crystal packing. Furthermore, this guide presents a complete, field-proven workflow for the definitive structural elucidation of this molecule, encompassing synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), complementary spectroscopic techniques, and computational modeling.

Introduction: The Significance of Structural Analysis

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule like (3,5-Dichlorophenyl)difluoroacetic acid, which incorporates multiple halogen atoms (chlorine and fluorine) and a carboxylic acid moiety, the interplay of various intermolecular forces is expected to govern its solid-state architecture. These forces, including hydrogen and halogen bonding, are critical in determining crystal packing, which in turn influences key pharmaceutical properties such as solubility, stability, and bioavailability.

This guide serves as a predictive and methodological resource. By examining the crystal structures of closely related compounds, we can infer the likely structural behavior of (3,5-Dichlorophenyl)difluoroacetic acid. More importantly, we provide the experimental and computational blueprint for its conclusive structural determination.

Comparative Structural Analysis: Learning from Analogs

In the absence of direct crystallographic data for (3,5-Dichlorophenyl)difluoroacetic acid, we can build a robust hypothesis of its structure by analyzing reported crystal structures of similar molecules, such as other dichlorophenylacetic acids and difluorophenylacetic acids.

Predicted Molecular Geometry

The core structure consists of a 3,5-dichlorinated phenyl ring attached to a difluoroacetic acid group. Key geometric parameters to consider are the bond lengths and angles within the phenyl ring, the C-Cl and C-F bonds, and the carboxylic acid group. The presence of electronegative fluorine atoms on the alpha-carbon is known to influence the acidity of the carboxylic acid.[1]

Anticipated Intermolecular Interactions

The crystal packing of (3,5-Dichlorophenyl)difluoroacetic acid will likely be dominated by a combination of strong hydrogen bonds and weaker, yet structurally significant, halogen bonds.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that these groups will form dimeric synthons, a common motif in the crystal structures of carboxylic acids.[2]

  • Halogen Bonding: Halogen atoms, particularly chlorine and iodine, can act as electrophilic regions (σ-holes) and participate in directional interactions with nucleophiles like oxygen or nitrogen atoms.[3][4] The chlorine atoms on the phenyl ring could engage in C-Cl···O or C-Cl···F interactions, influencing the overall crystal architecture. The fluorine atoms are less likely to be strong halogen bond donors but can act as acceptors.

  • π-π Stacking: The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay between these interactions will determine the final, most thermodynamically stable crystal form.[5]

The Definitive Workflow: From Synthesis to Structure

The following sections outline the comprehensive experimental and computational workflow required to determine and validate the crystal structure of (3,5-Dichlorophenyl)difluoroacetic acid.

Synthesis and Crystallization

The first step is to obtain the pure compound and then grow single crystals suitable for X-ray diffraction.

Protocol 1: Synthesis of (3,5-Dichlorophenyl)difluoroacetic acid

A plausible synthetic route, based on established organic chemistry principles, would be the difluorination of a suitable precursor derived from 3,5-dichlorobenzaldehyde. This is a hypothetical route and would require experimental optimization.

Protocol 2: Single Crystal Growth

High-quality single crystals are essential for successful SC-XRD analysis.[6] The key is slow crystal growth to allow for an ordered arrangement of molecules.

  • Solvent Selection: A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, and mixtures thereof) should be performed to find a solvent in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution.[7]

Experimental Workflow: SC-XRD Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

The resulting crystallographic data would be presented in a standardized format, as shown for a hypothetical analysis of a related compound in the table below.

Table 1: Example Crystallographic Data for a Halogenated Phenylacetic Acid Analog

ParameterValue
Chemical FormulaC₈H₅Cl₂FO₂
Formula Weight223.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)9.021(4)
β (°)105.34(2)
Volume (ų)914.5(6)
Z4
Calculated Density (g/cm³)1.621
R-factor (%)4.5

Complementary and Alternative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other techniques are crucial for a complete characterization in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure in solution. For (3,5-Dichlorophenyl)difluoroacetic acid, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

  • ¹H NMR: Would show signals for the aromatic protons and the carboxylic acid proton. The splitting patterns of the aromatic protons would confirm the 3,5-substitution pattern.

  • ¹³C NMR: Would provide chemical shifts for each unique carbon atom in the molecule.[8]

  • ¹⁹F NMR: Would show a single resonance for the two equivalent fluorine atoms, likely split by the adjacent aromatic ring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Expected FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1700-1725
C-Cl stretch600-800
C-F stretch1000-1400
Aromatic C-H stretch3000-3100
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[9]

  • Molecular Ion Peak: The presence of two chlorine atoms will result in a characteristic pattern of peaks for the molecular ion (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of COOH, Cl, and F, providing further structural confirmation.[11]

The Power of Prediction: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and complementing experimental data.[12][13]

Computational Workflow

Caption: Workflow for computational analysis using DFT.

By performing DFT calculations, one can:

  • Obtain an optimized molecular geometry in the gas phase, which can be compared to the solid-state structure from SC-XRD.

  • Predict vibrational frequencies to aid in the assignment of experimental FTIR spectra.

  • Calculate NMR chemical shifts to assist in interpreting experimental NMR data.

  • Analyze the molecular electrostatic potential to predict sites for intermolecular interactions.[14]

Conclusion

While the crystal structure of (3,5-Dichlorophenyl)difluoroacetic acid remains to be experimentally determined, this guide provides a robust framework for its investigation. Through a comparative analysis of analogous structures, we predict a rich interplay of hydrogen and halogen bonding that will define its solid-state architecture. The detailed experimental and computational workflows presented here offer a clear path forward for researchers to not only elucidate the definitive structure of this compound but also to gain a deeper understanding of its fundamental chemical properties. This knowledge is crucial for its potential applications in pharmaceutical and materials science.

References

  • BenchChem Technical Support Team. (2025).
  • Kubias, P., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design. [Link]

  • David, W. I. F., et al. (2002). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Pro-Analyst. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Gryl, M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PMC. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Yele, V., et al. (n.d.). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 3,4-dichlorophenyl ester. [Link]

  • Politzer, P., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

  • Ouessaf, M., et al. (2023). A Comprehensive Computational Study of N-Phenylacetamide Derivatives as Corrosion Inhibitors for Copper: Insights from DFT and Molecular Dynamics. ResearchGate. [Link]

  • Auffinger, P., et al. (n.d.). Halogen interactions in biomolecular crystal structures. ResearchGate. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • Slyvka, Y., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Vul'fson, N. S., et al. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Słaby, K., & Grabowski, S. J. (2020). Interactions Steering Arrangement of Molecules in Crystals. ResearchGate. [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Liu, Y., et al. (2022). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. MDPI. [Link]

  • SpectraBase. (n.d.). (3,4-Dichlorophenyl)acetic acid. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • NIST. (n.d.). 3,4-Dichlorophenylacetic acid. [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. [Link]

  • Pierens, G. K., et al. (2012). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]

  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,4-Difluorophenylacetic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3,5-Dichlorophenylacetic Acid (CAS 51719-65-4). [Link]

  • Štekláč, M., & Breza, M. (2021). DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols. ResearchGate. [Link]

  • Chemsrc. (n.d.). 2,5-Difluorophenylacetic acid. [Link]

  • Boumaraf, R., et al. (n.d.). 2D and 3D molecular structure of 2,4-dichlorophenoxyacetic acid (C8H6Cl2O3). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating the Purity of (3,5-Dichlorophenyl)difluoroacetic Acid Using LC-MS

Introduction: The Criticality of Purity for Advanced Intermediates (3,5-Dichlorophenyl)difluoroacetic acid is a fluorinated organic compound whose structural motifs are of significant interest in the synthesis of novel a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity for Advanced Intermediates

(3,5-Dichlorophenyl)difluoroacetic acid is a fluorinated organic compound whose structural motifs are of significant interest in the synthesis of novel agrochemicals and pharmaceuticals. The presence of the dichlorophenyl ring and the difluoroacetic acid moiety suggests its potential as a key building block for creating molecules with specific biological activities. In any drug development or chemical synthesis pipeline, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product.

Impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yield, or the introduction of toxic components into an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of (3,5-Dichlorophenyl)difluoroacetic acid, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind our experimental choices and present a framework for a self-validating analytical system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Pillar 1: Why LC-MS is the Gold Standard for Purity Determination

While several analytical techniques can assess chemical purity, LC-MS offers an unparalleled combination of separation power and detection specificity, making it the definitive tool for this application.

  • High-Performance Liquid Chromatography (HPLC) provides the physical separation of the main compound from any impurities. The choice of a reversed-phase methodology is dictated by the non-polar nature of the dichlorophenyl ring, allowing for excellent retention and separation on a C18 stationary phase.

  • Mass Spectrometry (MS) serves as a highly specific detector. Unlike UV detection, which relies on a chromophore being present, MS identifies compounds based on their unique mass-to-charge ratio (m/z). This provides two critical advantages:

    • Unambiguous Identification: It confirms the identity of the main peak as (3,5-Dichlorophenyl)difluoroacetic acid.

    • Impurity Characterization: It provides the mass of unknown impurities, offering vital clues to their structure without needing a reference standard. This is indispensable for identifying process-related impurities or degradation products.

Diagram: The Analytical Workflow for Purity Validation

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation (ICH Q2) cluster_report Final Reporting prep_sample Dissolve Sample in Diluent lc_separation Reversed-Phase HPLC Separation prep_sample->lc_separation prep_std Prepare Reference Standard Curve prep_std->lc_separation prep_spike Prepare Spiked Accuracy Samples prep_spike->lc_separation ms_detection ESI-MS Detection (Negative Ion Mode) lc_separation->ms_detection specificity Specificity ms_detection->specificity linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision loq LOQ ms_detection->loq purity_calc Calculate Purity (% Area Normalization) specificity->purity_calc linearity->purity_calc accuracy->purity_calc precision->purity_calc loq->purity_calc impurity_profile Identify & Quantify Impurities purity_calc->impurity_profile final_report Generate Certificate of Analysis impurity_profile->final_report

Caption: Workflow for LC-MS Purity Validation.

Pillar 2: A Comparative Analysis of Purity Validation Techniques

The selection of an analytical method should be a deliberate choice based on the specific requirements of the analysis at hand. Here, we compare LC-MS to viable alternatives.

TechniquePrincipleAdvantagesDisadvantagesPrimary Application
LC-MS Chromatographic separation followed by mass-based detection.High Specificity & Sensitivity: Mass detection is unambiguous. Impurity Identification: Provides mass data for unknown peaks.Higher Cost & Complexity: Requires specialized equipment and expertise. Potential for matrix effects/ion suppression.Definitive purity assessment, impurity profiling, and characterization during process development and for final release testing.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust & Cost-Effective: Widely available, reliable, and less expensive. Simple Operation: Well-established and easy to implement for routine use.Lower Specificity: Co-eluting impurities with similar UV spectra can be missed. No Mass Information: Cannot identify unknown impurities.Routine quality control, content uniformity, and assay testing where impurities are already known and characterized.[6]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High Resolution: Excellent for volatile and semi-volatile compounds.Not Suitable for Analyte: (3,5-Dichlorophenyl)difluoroacetic acid is a non-volatile carboxylic acid and would require derivatization, adding complexity and potential for error.[7]Analysis of volatile impurities like residual solvents, not for the primary compound's purity.
Quantitative NMR (qNMR) Direct quantification using nuclear magnetic resonance against a certified internal standard.Primary Method: Does not require a reference standard of the analyte itself. High Precision: Provides highly accurate and precise results.Lower Sensitivity: Requires significantly more sample than LC-MS. Complex & Expensive: High instrument and operational cost; requires specialized expertise.Certification of reference standards; absolute purity determination without reliance on chromatographic response factors.
Diagram: Decision Framework for Analytical Method Selection

Caption: Decision tree for selecting a purity analysis method.

Pillar 3: Experimental Protocols & Validation Data

Trustworthiness in analytical science comes from documented, reproducible protocols.[8] The following methods are based on established principles and are designed to meet the rigorous standards of the ICH Q2(R2) guidelines.[2][4]

Detailed Experimental Protocol: LC-MS Method

1. Instrumentation:

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). A smaller particle size is chosen for higher resolution and efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier ensures the carboxylic acid analyte is protonated, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is often preferred for its lower viscosity and favorable UV cutoff.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 2 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative. Rationale: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is highly efficient and sensitive.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Scan Range: m/z 50-500. Rationale: This range is wide enough to capture the parent ion (expected m/z ~249) and potential lower or higher mass impurities.

4. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Sample Concentration: Prepare a stock solution of (3,5-Dichlorophenyl)difluoroacetic acid at 1.0 mg/mL and dilute to a working concentration of approximately 10 µg/mL for analysis.

Method Validation Summary (ICH Q2 Framework)

The following table presents hypothetical but realistic performance data comparing the validated LC-MS method with a standard HPLC-UV method.

Validation ParameterLC-MS MethodHPLC-UV MethodAcceptance Criteria (Typical)
Specificity Peak purity confirmed by mass spectra. No interference from placebo or degradation products.Peak purity assessed by photodiode array (PDA). Potential for co-elution.The method must unequivocally assess the analyte in the presence of other components.[3]
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 0.05 µg/mL - 20 µg/mL0.5 µg/mL - 50 µg/mLInterval providing suitable accuracy, precision, and linearity.[9]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for assay
Precision (%RSD) < 1.0%< 1.5%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.05 µg/mL (0.05% of 100 µg/mL)0.5 µg/mL (0.5% of 100 µg/mL)Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.1%).

This data clearly illustrates the superior sensitivity (LOQ) of the LC-MS method, which is crucial for detecting and quantifying trace-level impurities that might be missed by HPLC-UV.

Conclusion: An Integrated Approach to Ensuring Purity

Validating the purity of a critical intermediate like (3,5-Dichlorophenyl)difluoroacetic acid demands a scientifically rigorous and defensible strategy. While HPLC-UV provides a robust tool for routine quality control, LC-MS is the authoritative method for comprehensive purity analysis . Its ability to couple high-resolution separation with mass-based identification provides an unparalleled level of confidence, ensuring that potential process-related impurities and degradants are not overlooked.

By adopting a validation framework grounded in ICH Q2(R2) principles, explaining the scientific rationale behind every methodological choice, and comparing techniques objectively, research and development teams can build a self-validating system of quality. This ensures that the intermediates progressing through the development pipeline are of the highest possible purity, safeguarding the integrity of the final product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Vertex AI Search. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • Vertex AI Search. (n.d.).
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Vertex AI Search. (n.d.).

Sources

Validation

Spectroscopic characterization of (3,5-Dichlorophenyl)difluoroacetic acid

Technical Assessment: Spectroscopic Profiling of (3,5-Dichlorophenyl)difluoroacetic Acid Part 1: Executive Summary & Strategic Utility Compound Class: Fluorinated Phenylacetic Acid Derivatives Primary Application: Lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Spectroscopic Profiling of (3,5-Dichlorophenyl)difluoroacetic Acid

Part 1: Executive Summary & Strategic Utility

Compound Class: Fluorinated Phenylacetic Acid Derivatives Primary Application: Lipophilic Acid Bioisostere in Medicinal Chemistry

(3,5-Dichlorophenyl)difluoroacetic acid represents a critical building block in modern drug discovery. The incorporation of the difluoromethylene (–CF₂–) moiety at the


-position to the carboxyl group serves two strategic functions compared to its non-fluorinated parent, 3,5-dichlorophenylacetic acid:
  • pKa Modulation: The strong electron-withdrawing effect of the fluorine atoms significantly increases acidity (lowering pKa), often improving potency in protein-ligand binding interactions where an anionic warhead is required.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the benzylic position, a common clearance pathway for phenylacetic acids.

This guide provides a comparative spectroscopic characterization to aid researchers in validating the identity and purity of this compound during synthesis and QC.

Part 2: Comparative Analytical Matrix

The following table contrasts the target compound with its non-fluorinated analog to highlight diagnostic shifts.

FeatureTarget: (3,5-Dichlorophenyl)difluoroacetic Acid Alternative: 3,5-Dichlorophenylacetic Acid Analytical Significance
Formula C₈H₄Cl₂F₂O₂C₈H₆Cl₂O₂Mass difference of +36 Da.
¹⁹F NMR Diagnostic Signal: ~ -105 to -115 ppm (Singlet or complex multiplet)Silent The presence of ¹⁹F signal is the primary purity confirmant.
¹H NMR (

-pos)
Absent (Quaternary Carbon)Singlet (~3.6 ppm) Disappearance of the benzylic protons confirms fluorination.
¹³C NMR (C=O) Triplet (

Hz) due to F-coupling
Singlet (~172 ppm)Coupling pattern validates the C-F bond proximity.
IR (C=O) ~1740–1760 cm⁻¹ (Blue-shifted)~1710–1720 cm⁻¹ Inductive effect of F atoms strengthens the C=O bond order.
pKa (Calc.) ~ 0.5 – 1.5~ 4.0Target is a significantly stronger acid (similar to TFA).

Part 3: Deep Dive – Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

Expertise Insight: The characterization of this molecule relies heavily on understanding Heteronuclear Spin-Spin Coupling. Unlike standard organic acids, the carbon backbone signals will be split by the two equivalent fluorine atoms (


).
  • ¹⁹F NMR (The Gold Standard):

    • Expect a sharp singlet in proton-decoupled mode around -110 ppm .

    • Protocol Note: Use Trifluoroacetic acid (TFA) as an internal standard (-76.55 ppm) for accurate referencing.

  • ¹³C NMR:

    • Carbonyl Carbon: Appears as a triplet (

      
      ) around 165-170 ppm with a coupling constant 
      
      
      
      Hz.
    • 
      -Carbon (CF₂):  Appears as a triplet (
      
      
      
      ) around 110-115 ppm with a massive coupling constant
      
      
      Hz. This is the definitive structural proof.
  • ¹H NMR:

    • Aromatic Region: The 3,5-dichloro substitution pattern creates a classic

      
       or 
      
      
      
      system (depending on resolution). Expect a doublet (
      
      
      Hz) for the protons at positions 2 and 6, and a triplet (
      
      
      Hz) for the proton at position 4.
    • Acidic Proton: Broad singlet at 10-13 ppm (solvent dependent; often invisible in MeOH-

      
       due to exchange).
      
Mass Spectrometry (MS) & Fragmentation

Trustworthiness: The presence of two chlorine atoms provides a distinct isotope pattern that serves as a self-validating check for the molecular formula.

  • Isotope Pattern: The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) creates a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Fragmentation Logic:

    • Ionization:

      
       in Negative ESI is preferred due to the high acidity.
      
    • Decarboxylation: Loss of

      
       (44 Da) is the primary pathway, generating the stabilized 
      
      
      
      -difluorobenzyl anion.

MS_Fragmentation cluster_legend Isotope Pattern Note M_Ion Molecular Ion [M-H]⁻ m/z ~ 239 (100%) Decarb Decarboxylation Loss of CO₂ (44 Da) M_Ion->Decarb Collision Induced Dissociation (CID) Frag1 Fragment Ion [Ar-CF₂]⁻ m/z ~ 195 Decarb->Frag1 Cl_Loss Secondary Frag Loss of F/Cl Frag1->Cl_Loss High Energy Legend Look for M+2 (65% intensity) and M+4 (10% intensity) due to Cl₂ isotopes.

Figure 1: Predicted Negative Mode ESI Fragmentation Pathway.

Part 4: Experimental Protocols

Workflow 1: NMR Characterization Pipeline

Objective: To obtain high-resolution spectra free from solvent interference.

  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: The target compound is highly polar. CDCl₃ may lead to aggregation or poor solubility, broadening the signals. DMSO ensures monomeric dispersion.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (d1) = 1.0s.

    • ¹³C NMR: Minimum 512 scans. Crucial: Set spectral width to cover 200 ppm to catch the carbonyl triplet.

    • ¹⁹F NMR: 64 scans. Ensure proton decoupling is ON to simplify the spectrum to a singlet (unless studying long-range H-F coupling).

Workflow 2: QC Release via HPLC-UV

Objective: Purity assessment >98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA, as it interferes with the acidity equilibrium of the analyte).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Ar ring absorption) and 254 nm .

    • Note: The

      
       group does not absorb UV; detection relies entirely on the dichlorophenyl ring.
      

Characterization_Workflow cluster_Analysis Multi-Modal Analysis Start Crude Synthesis Product Purification Acid-Base Extraction (Isolate as free acid) Start->Purification NMR NMR Spectroscopy (DMSO-d6) Check: ¹⁹F Singlet Purification->NMR IR FT-IR (ATR) Check: C=O >1740 cm⁻¹ Purification->IR MS LC-MS (ESI-) Check: m/z 239 & Cl pattern Purification->MS Decision Does Data Match? NMR->Decision IR->Decision MS->Decision Release QC Release (Certificate of Analysis) Decision->Release Yes Reject Reprocess/Recrystallize Decision->Reject No Reject->Purification

Figure 2: Integrated Characterization Workflow for Fluorinated Building Blocks.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for ¹⁹F coupling constants and chemical shifts).
  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for IR Carbonyl shifts and inductive effects).

  • NIST Chemistry WebBook. 3,5-Dichlorophenylacetic acid derivatives spectral data. Link (General reference for non-fluorinated analog comparison).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichlorophenyl)difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Dichlorophenyl)difluoroacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.